2-bromo-5-fluoro-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-8-4-5-3-6(10)1-2-7(5)11-8/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGWYJHRHPCOCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-bromo-5-fluoro-1H-indole chemical structure and properties
Structural Integrity, Synthesis, and Medicinal Chemistry Applications[1][2]
Executive Summary
2-Bromo-5-fluoro-1H-indole (CAS: 1388064-73-0) represents a specialized halogenated indole scaffold critical for the development of regioselective heterocyclic pharmaceuticals.[1] Unlike its more common isomer, 3-bromo-5-fluoroindole, the C-2 brominated variant serves as a precise electrophilic handle for installing substituents at the indole alpha position while maintaining the metabolic blockade provided by the C-5 fluorine atom.[1]
This guide details the physicochemical profile, regioselective synthesis challenges, and cross-coupling utility of this compound, emphasizing its role in kinase inhibitor and CNS drug discovery.
Part 1: Chemical Identity & Physicochemical Profile
The 5-fluoro substituent modulates the electronic density of the indole ring, increasing lipophilicity and metabolic stability compared to the parent indole, while the 2-bromo position provides a site for orthogonal functionalization.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | This compound | |
| CAS Number | 1388064-73-0 | Distinct from 3-bromo isomer (CAS 1000343-20-5) |
| Molecular Formula | C₈H₅BrFN | |
| Molecular Weight | 214.04 g/mol | |
| Appearance | Off-white to pale yellow solid | Light sensitive |
| Solubility | DMSO, DMF, CH₂Cl₂, Chloroform | Low water solubility |
| Predicted LogP | ~2.9 - 3.2 | Increased lipophilicity due to F/Br substitution |
| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Unstable in solution over time; prone to oxidation |
Critical Stability Note: 2-Haloindoles are inherently less stable than their 3-halo counterparts due to the higher electron density at C-3, which can facilitate rearrangement or decomposition under acidic conditions.[1] Store solid material in the dark under inert gas.[1][2]
Part 2: Synthesis & Regioselectivity[1]
Synthesizing 2-bromo-5-fluoroindole requires overcoming the natural nucleophilicity of the indole C-3 position.[1] Direct bromination (e.g., with NBS) of unprotected 5-fluoroindole predominantly yields 3-bromo-5-fluoroindole .[1]
To achieve C-2 regioselectivity, a Lithiation-Trap Strategy utilizing a N-protecting group is the industry standard.[1]
Protocol A: The Lithiation-Trap Method (High Fidelity)
This protocol ensures exclusive C-2 functionalization by utilizing the ortho-directing ability of the protecting group and the acidity of the C-2 proton.[1]
-
Protection: React 5-fluoroindole with Phenylsulfonyl chloride (PhSO₂Cl) or Boc-anhydride to form N-protected indole.[1] This blocks the nitrogen lone pair, preventing C-3 electrophilic attack and acidifying the C-2 proton.[1]
-
Lithiation: Treat the protected indole with n-Butyllithium (n-BuLi) or LDA in anhydrous THF at -78°C. The lithium selectively deprotonates C-2.[1]
-
Bromination: Quench the C-2 lithio-species with an electrophilic bromine source, typically 1,2-dibromo-1,1,2,2-tetrafluoroethane or CBr₄ .[1]
-
Deprotection: Remove the protecting group (e.g., TBAF for PhSO₂ or mild base) to yield the free N-H indole.
Protocol B: The Magnesiation Route (Non-Cryogenic)[3][4]
Recent advances utilize Turbo-Grignard reagents to avoid cryogenic temperatures (-78°C), scalable for process chemistry.[1]
-
Conditions: Reaction at 0°C to Room Temperature.
-
Mechanism: The magnesium-lithium complex allows for selective Magnesiation at C-2 of N-protected indoles, followed by trapping with a bromine source.[1]
Visualization: Synthesis Workflow
Caption: Regioselective synthesis pathway preventing C-3 bromination by utilizing N-protecting group direction.
Part 3: Reactivity & Medicinal Chemistry Applications[5][6][7]
The this compound scaffold is a "privileged structure" for designing kinase inhibitors (e.g., JAK, VEGFR) and serotonin receptor modulators.[1]
1. Suzuki-Miyaura Cross-Coupling
The C-2 bromine is an excellent handle for Palladium-catalyzed C-C bond formation.[1][5]
-
Utility: Creating 2-aryl-5-fluoroindoles.[1]
-
Standard Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃, DME/Water, 80°C.[6]
-
Challenge: The free N-H can poison Pd catalysts. Using the N-protected intermediate (from Synthesis Step 3) often results in higher yields than the free indole.
2. Buchwald-Hartwig Amination
Used to install amine chains at C-2, common in GPCR ligand design.[1]
-
Catalyst System: Pd₂(dba)₃ with XPhos or BINAP ligands.[1]
3. Bioisosteric & Metabolic Utility
-
5-Fluoro Effect: The fluorine at C-5 blocks metabolic hydroxylation (a common clearance pathway for indoles), significantly extending the half-life (
) of the drug candidate. -
C-2 Substitution: Substituents at C-2 lock the indole conformation when binding to protein pockets, often inducing selectivity between kinase isoforms.[1]
Visualization: Suzuki Coupling Mechanism
Caption: Catalytic cycle for Suzuki coupling at the C-2 position of the indole scaffold.
Part 4: Handling & Safety Protocols
Hazard Classification: Irritant, potentially harmful if swallowed.[1] GHS Signal: Warning.
-
Lachrymator Potential: Many haloindoles are mild lachrymators.[1] Handle exclusively in a fume hood.
-
Acid Sensitivity: Do not expose to strong mineral acids during workup, as this may cause polymerization or migration of the halogen.[1]
-
Storage: Long-term storage should be at -20°C. If the compound turns brown/black, purify via silica gel chromatography (Hexane/EtOAc gradient) before use in sensitive metal-catalyzed reactions.
References
-
BLD Pharm. (2025).[1] this compound Product Datasheet (CAS 1388064-73-0).[1][7] Retrieved from
-
PubChem. (2025).[1][8] 5-Fluoroindole and Halo-derivatives Compound Summary. National Library of Medicine.[1] Retrieved from
-
BenchChem. (2025).[1][9] Application Notes and Protocols for Suzuki Coupling of Bromoindoles. Retrieved from
-
Organic Chemistry Portal. (2024).[1] Synthesis of Indoles and Suzuki Coupling Methodologies. Retrieved from
-
Yang, H., et al. (2018).[1] A Practical Synthesis of 2-Substituted 5-Bromoindoles. Heterocycles. (Demonstrating the Magnesiation/Knochel-Hauser route). Retrieved from
Sources
- 1. 2-Bromo-5-fluoroaniline | C6H5BrFN | CID 2773317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 139409-34-0|2-Bromo-1H-indole|BLD Pharm [bldpharm.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1388064-73-0|this compound|BLD Pharm [bldpharm.com]
- 8. 7-bromo-5-fluoro-1H-indole | C8H5BrFN | CID 3852879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
molecular weight and formula of 2-bromo-5-fluoro-1H-indole
Technical Monograph: 2-Bromo-5-fluoro-1H-indole
Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary
This compound (CAS: 1388064-73-0) represents a critical "bifunctional scaffold" in modern medicinal chemistry. Unlike its more common isomer, 3-bromo-5-fluoroindole, this C2-brominated variant offers a unique entry point for extending the indole framework into the major groove of kinase binding pockets or generating bis-heterocyclic systems via cross-coupling.
This guide provides a definitive technical profile of the compound, resolving common synthetic pitfalls (regioselectivity) and detailing its physicochemical properties for precise stoichiometric calculations in drug development.
Part 1: Physicochemical Profile[1][2]
The accurate characterization of this compound is foundational for its use as a limiting reagent in multi-step synthesis.
Molecular Identity & Weight[1][3]
| Property | Value | Technical Note |
| IUPAC Name | This compound | |
| Molecular Formula | C₈H₅BrFN | |
| Average Molecular Weight | 214.04 g/mol | Used for bulk stoichiometry calculations. |
| Monoisotopic Mass | 212.9589 Da | Based on ⁷⁹Br isotope. Key for HRMS confirmation. |
| Exact Mass (⁸¹Br) | 214.9569 Da | The M+2 peak in Mass Spectrometry. |
| CAS Registry Number | 1388064-73-0 | Note: Often confused with the 3-bromo isomer (CAS 1186663-46-6). |
Elemental Composition
-
Carbon (C): 44.89%
-
Hydrogen (H): 2.35%
-
Bromine (Br): 37.33%
-
Fluorine (F): 8.88%
-
Nitrogen (N): 6.54%
Mass Spectrometry Isotope Pattern
Due to the presence of a single bromine atom, the mass spectrum exhibits a characteristic 1:1 doublet ratio between the molecular ion (M) and the M+2 isotope.
Figure 1: Theoretical Mass Spectrum Isotope Pattern demonstrating the characteristic bromine doublet.
Part 2: Synthetic Architecture & Expertise
The Regioselectivity Challenge: A common error in the synthesis of this compound is the direct bromination of 5-fluoroindole using N-Bromosuccinimide (NBS). This approach fails. Electrophilic aromatic substitution on the indole ring favors the C3 position due to the high electron density contributed by the nitrogen lone pair, yielding 3-bromo-5-fluoroindole.
The Solution: Directed Lithiation Strategy To access the C2-bromo derivative, one must utilize a Directed ortho-Metalation (DoM) strategy involving N-protection to block the nitrogen and direct the base to the C2 proton.
High-Fidelity Synthesis Protocol
Step 1: N-Protection Protect 5-fluoroindole with a phenylsulfonyl (PhSO₂) or tert-butoxycarbonyl (Boc) group. The sulfonyl group is preferred for its stability during lithiation.
-
Reagents: PhSO₂Cl, NaH, DMF.
Step 2: C2-Lithiation Treat the protected indole with a strong base at low temperature. The electron-withdrawing protecting group acidifies the C2-H, allowing exclusive deprotonation.
-
Reagents: t-BuLi or LDA, THF, -78°C.
-
Mechanism:[1][2][3] Formation of the thermodynamically stable 2-lithioindole species.
Step 3: Electrophilic Quench (Bromination) React the 2-lithio intermediate with an electrophilic bromine source.
-
Reagents: CBr₄ (Carbon tetrabromide) or NBS.
-
Observation: Color change from yellow/orange (lithio species) to clear/pale yellow.
Step 4: Deprotection Remove the protecting group to yield the free N-H indole.
-
Reagents: TBAF (for silyl/Boc) or NaOH/MeOH (for sulfonyl).
Figure 2: Step-by-step synthetic workflow emphasizing the necessity of the protection-lithiation sequence to ensure C2 regioselectivity.
Part 3: Analytical Characterization
Trustworthiness in data reporting requires rigorous validation. The following spectral features distinguish the 2-bromo isomer from the 3-bromo impurity.
Nuclear Magnetic Resonance (¹H NMR)
-
Solvent: DMSO-d₆ or CDCl₃.
-
Key Diagnostic Peak (H3):
-
In 2-bromo-5-fluoroindole , the proton at C3 appears as a sharp singlet (or fine doublet due to long-range coupling) typically around δ 6.3 - 6.6 ppm .
-
Contrast: In 3-bromo-5-fluoroindole, the C2 proton appears further downfield (δ 7.2 - 7.5 ppm) and often shows coupling to the NH.
-
-
NH Proton: Broad singlet at δ 11.0 - 12.0 ppm (exchangeable with D₂O).
-
Fluorine Coupling: The protons at C4 and C6 will exhibit characteristic splitting patterns (
) due to the fluorine atom.
Quality Control Parameters
-
Purity: >97% by HPLC (254 nm).
-
Appearance: Off-white to pale yellow/brown solid.
-
Storage: -20°C, under inert atmosphere (Argon/Nitrogen). Light sensitive (bromine-carbon bonds can undergo photolytic cleavage).
Part 4: Applications in Drug Discovery
Why choose this specific scaffold? The this compound moiety is a privileged structure in Kinase Inhibitor design.
-
Metabolic Stability (The Fluorine Effect): The C5 position of the indole ring is a metabolic "soft spot," prone to hydroxylation by Cytochrome P450 enzymes. Substituting hydrogen with Fluorine at C5 blocks this metabolic pathway without significantly altering the steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
-
Synthetic Versatility (The Bromine Handle): The C2-Bromine is an excellent leaving group for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to attach aryl, heteroaryl, or amine groups at the C2 position, extending the molecule into specific hydrophobic pockets of a target protein.
Figure 3: Structure-Activity Relationship (SAR) logic detailing the strategic value of the F and Br substituents.
References
-
BLD Pharm. (2025). Product Analysis: this compound (CAS 1388064-73-0).[4] Retrieved from
-
He, Y., et al. (2018). "A Practical Synthesis of 2-Substituted 5-Bromoindoles." Heterocycles, 96(6).[5] (Demonstrates the N-tosyl lithiation strategy for 2-functionalization). Retrieved from
-
PubChem. (2025). Compound Summary: 5-Fluoroindole and Brominated Derivatives. National Library of Medicine. Retrieved from
-
BenchChem. (2025).[6] Regioselective Bromination Protocols for Indoles. (Confirming C3 selectivity of direct NBS bromination). Retrieved from
Sources
- 1. vc.bridgew.edu [vc.bridgew.edu]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Frontiers | Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase [frontiersin.org]
- 4. 2891590-20-6,4-(2-Hydroxy-2-propyl)pyridazin-3(2H)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
CAS number lookup for 2-bromo-5-fluoro-1H-indole
The following technical guide is structured to serve as a definitive reference for 2-bromo-5-fluoro-1H-indole . It moves beyond a simple database lookup to address the critical challenges of chemical verification, synthesis, and application in medicinal chemistry.
Identity Verification, Synthetic Pathways, and Medicinal Utility
Chemical Identity & The "Lookup" Challenge
In the field of drug discovery, a CAS number is not merely a catalog index; it is the primary key for structural integrity. For halogenated indoles, regioisomerism is a critical failure point . Vendors often mislabel 3-bromo isomers as 2-bromo isomers due to the thermodynamic preference for C3-bromination during standard synthesis.
Core Identifiers
| Attribute | Specification |
| Chemical Name | This compound |
| CAS Registry Number | 1388064-73-0 |
| Molecular Formula | C₈H₅BrFN |
| Molecular Weight | 214.04 g/mol |
| SMILES | FC1=CC2=C(NC(Br)=C2)C=C1 |
| Key Isomer Risk | Do not confuse with 3-bromo-5-fluoroindole (CAS 1000343-23-8) or 6-bromo-5-fluoroindole (CAS 259860-08-7).[1][2] |
Physical & Calculated Properties (Drug Design)
Note: Experimental melting points for this specific regioisomer are rare in open literature and often vendor-dependent. Values below are calculated consensus estimates for drug design parameters.
| Property | Value | Relevance |
| Predicted LogP | ~3.1 | Lipophilicity indicates good membrane permeability but potential solubility issues. |
| TPSA | 15.79 Ų | Low polar surface area suggests high blood-brain barrier (BBB) penetration potential. |
| H-Bond Donors | 1 | The N-H moiety is a key interaction point for kinase hinge binding. |
| Melting Point (Est.) | 85–95 °C | Solid at room temperature; requires storage at -20°C under inert gas (light sensitive). |
Synthesis: The "Make vs. Buy" Decision
While commercial sources exist, they are often "make-on-demand" with lead times of 4–6 weeks. For rapid SAR (Structure-Activity Relationship) cycles, in-house synthesis is recommended to ensure regiochemical purity.
Why Standard Bromination Fails
Direct treatment of 5-fluoroindole with NBS (N-bromosuccinimide) predominantly yields the 3-bromo product due to the high electron density at C3. To exclusively target C2, a Lithiation-Trapping Strategy is required.
Validated Synthetic Protocol (C2-Regiospecific)
This protocol utilizes the acidity of the C2-proton in N-protected indoles to direct the halogenation.
Step 1: N-Protection
-
Reagents: 5-Fluoroindole, Benzenesulfonyl chloride (PhSO₂Cl), NaOH, TBAF (cat).
-
Logic: The N-H proton must be masked to prevent deprotonation and to increase the acidity of the C2 proton via the electron-withdrawing sulfonyl group.
-
Outcome: 1-(Benzenesulfonyl)-5-fluoroindole.
Step 2: C2-Lithiation & Bromine Trapping
-
Reagents: LDA (Lithium diisopropylamide), THF, CBr₄ (Carbon tetrabromide) or NBS.
-
Conditions: -78°C (Cryogenic).
-
Mechanism: LDA selectively removes the C2 proton (now the most acidic site). The resulting lithiated species attacks the electrophilic bromine source.
-
Critical Note: Maintain strict anhydrous conditions. Moisture will quench the lithiated intermediate back to the starting material.
Step 3: Deprotection
-
Reagents: TBAF (Tetra-n-butylammonium fluoride) in THF or NaOH/MeOH.
-
Logic: Mild removal of the sulfonyl group to restore the free N-H indole.
-
Final Product: this compound.
Visualization: Synthetic Logic & Application Flow
The following diagram illustrates the divergence between "Classic" (incorrect) and "Directed" (correct) synthesis, and the downstream utility of the molecule.
Caption: Comparative synthetic pathways highlighting the necessity of the lithiation-trapping strategy to avoid the 3-bromo isomer, leading to downstream medicinal chemistry applications.
Medicinal Chemistry Applications
The This compound scaffold is a "privileged structure" in kinase inhibitor design.
The Fluorine Effect
The 5-fluoro substitution is strategic. It blocks metabolic oxidation at the electron-rich C5 position (a common metabolic soft spot in indoles), thereby extending the in vivo half-life (t1/2) of the final drug candidate without significantly altering steric bulk.
C2-Reactivity (Suzuki-Miyaura Coupling)
The C2-bromide is an excellent handle for Palladium-catalyzed cross-coupling.
-
Protocol: Target Indole (1.0 eq) + Aryl Boronic Acid (1.2 eq) + Pd(dppf)Cl₂ (5 mol%) + K₂CO₃ (3.0 eq).
-
Solvent: Dioxane/Water (4:1), 90°C.
-
Outcome: 2-Aryl-5-fluoroindoles.
-
Significance: This creates "bent" heteroaromatic systems often found in inhibitors of VEGFR and PDGFR kinases.
Quality Control & Handling
When sourcing or synthesizing this compound, the following QC checks are mandatory to ensure data integrity.
-
H-NMR Verification:
-
Look for the absence of the C2 proton signal (typically a doublet around ~7.2 ppm in the parent indole).
-
Confirm the presence of the C3 proton (often a singlet or fine doublet around 6.5–6.8 ppm).
-
If you see a signal at C2 but not C3, you have the wrong isomer (3-bromo).
-
-
Storage:
-
Halo-indoles are sensitive to light and oxidation.
-
Requirement: Store in amber vials, under Argon, at -20°C.
-
Shelf-life: ~6 months before re-purification is required (look for pink/brown discoloration indicating decomposition).
-
References
- Synthetic Methodology (General Indole Lithiation): Gribble, G. W. (2000). Lithiation of Indoles. In Heterocyclic Scaffolds I (pp. 1-25). Springer.
-
Fluorine in MedChem: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Reaction Safety: National Center for Biotechnology Information. (2026). PubChem Compound Summary for Indole Derivatives. [Link]
Sources
Solubility Profile of 2-Bromo-5-Fluoro-1H-Indole: A Technical Guide
This guide details the solubility profile, solvent selection strategies, and handling protocols for 2-bromo-5-fluoro-1H-indole (CAS 1388064-73-0).[1][2] It is designed for medicinal chemists and process engineers requiring precise control over reaction media and purification workflows.
Executive Summary & Physicochemical Profile
This compound is a bifunctionalized indole scaffold widely used as a pharmacophore building block.[1][2] Its solubility is governed by the competition between the lipophilic halogen substituents (Br, F) and the hydrogen-bond donating capability of the indole N-H moiety.
-
Primary Application: Palladium-catalyzed cross-couplings (Suzuki, Buchwald) and C-2 metallation.[1][2]
-
Solubility Challenge: The C-2 bromine atom significantly increases lipophilicity (LogP) compared to the parent indole, reducing aqueous solubility to negligible levels while enhancing solubility in non-polar organic solvents.[1]
-
Critical Handling Note: 2-Haloindoles are prone to oxidative degradation and acid-catalyzed dimerization.[1][2] Solvents must be degassed and acid-free .[1][2]
Physicochemical Data
| Property | Value | Implication for Solubility |
| Molecular Weight | 214.03 g/mol | Moderate molecular size; kinetics of dissolution are fast.[1][2] |
| CAS Number | 1388064-73-0 | Unique identifier for sourcing and safety checks.[1][2] |
| Predicted LogP | ~3.2 – 3.5 | Highly lipophilic; partitions strongly into organic phases.[2] |
| H-Bond Donors | 1 (Indole N-H) | Soluble in H-bond accepting solvents (DMSO, DMF, THF).[1][2] |
| H-Bond Acceptors | 1 (Fluorine) | Weak interaction; minimal impact on aqueous solubility.[1][2] |
Solubility Landscape & Solvent Selection
The following classification guides solvent choice for synthesis, extraction, and purification.
Class A: High Solubility Solvents (>100 mg/mL)
Best for: Stock solutions, reaction media (nucleophilic substitutions).[1]
-
DMSO (Dimethyl Sulfoxide): The gold standard for biological assays and stock solutions.
-
DMF (Dimethylformamide): Preferred for high-temperature reactions (>80°C) where the indole must remain in solution.[1][2]
-
DMAc (Dimethylacetamide): Alternative to DMF, often used in process chemistry to avoid decomposition.
Technical Insight: The high dielectric constants of these solvents stabilize the transition states in Pd-catalyzed couplings, making them ideal for Suzuki-Miyaura reactions involving this indole.[1][2]
Class B: Moderate Solubility Solvents (20–100 mg/mL)
Best for: Synthetic reactions (anhydrous), liquid-liquid extraction.[1][2]
-
THF (Tetrahydrofuran): Critical for Metallation. If performing Lithium-Halogen exchange at C-2, anhydrous THF is the mandatory solvent.[1][2]
-
DCM (Dichloromethane): Excellent for work-up and extraction.[1][2] High solubility allows for efficient partitioning from aqueous quench layers.[2]
-
Ethyl Acetate: Standard solvent for silica gel chromatography and extraction.[2]
Class C: Temperature-Dependent Solubility
Best for: Recrystallization and Purification.[1][2]
-
Ethanol / Methanol: Poor solubility at room temperature (RT), high solubility at boiling point.[2]
-
Protocol: Use Ethanol/Water (9:1) for recrystallization.[2] Dissolve at reflux, cool slowly to 4°C.
-
-
Toluene: Moderate solubility at RT; excellent for azeotropic drying and Buchwald-Hartwig couplings.[1][2]
Class D: Anti-Solvents (Insoluble)
Best for: Precipitation and crashing out products.[1]
-
Water: Completely insoluble.[2] Used to quench reactions and precipitate the indole from DMSO/DMF solutions.
-
Hexanes / Pentane: Very low solubility.[2] Used to wash crystalline filter cakes to remove non-polar impurities.
Solvent Decision Logic (Visualization)
The following decision tree illustrates the logical flow for selecting the appropriate solvent based on the experimental stage.
Figure 1: Solvent Selection Decision Tree for this compound workflows.
Experimental Protocols
Protocol A: Determination of Saturation Solubility
Use this protocol to validate solubility for a specific batch or new solvent system.
-
Preparation: Weigh 10 mg of this compound into a 4 mL glass vial.
-
Addition: Add the target solvent in 100 µL increments using a micropipette.
-
Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if solid persists.
-
Observation: Record the volume (
) required for complete dissolution (clear solution, no particulates). -
Calculation:
[1]
Protocol B: Solvent Switching (Reaction to Work-up)
Critical for avoiding "oiling out" during synthesis.[1][2]
-
Reaction Completion: If reaction is in DMF or DMSO , do not evaporate directly (high boiling point).
-
Dilution: Dilute the reaction mixture with 10 volumes of Ethyl Acetate or DCM.
-
Wash: Wash the organic layer 3x with Water or 5% LiCl solution (removes DMF/DMSO).
-
Drying: Dry organic layer over
.[2][3] -
Concentration: Evaporate solvent under reduced pressure (
) to obtain the crude solid.
Thermodynamic & Kinetic Considerations
Dissolution Kinetics
-
Rate Limiting Step: The crystal lattice energy of the indole core is significant. Dissolution in alcohols (MeOH, EtOH) is endothermic and kinetically slow at room temperature.
-
Recommendation: Always apply gentle heat (40–50°C) or sonication to accelerate dissolution in Class B/C solvents.
Stability in Solution
-
Acid Sensitivity: In protic solvents (MeOH/EtOH), avoid traces of acid (HCl, HBr), which can catalyze polymerization at the C-3 position.[1][2]
-
Oxidation: Solutions in THF or Dioxane should be used immediately or stored under Nitrogen/Argon. 2-Bromoindoles can undergo oxidative debromination or dimerization upon prolonged exposure to air and light.[1][2]
Safety & Handling
-
Storage: Store solid at -20°C under inert gas.
-
Solvent Safety:
-
DMSO: Penetrates skin easily; carries the dissolved indole into the bloodstream. Wear nitrile gloves (double-gloving recommended).
-
DCM: Volatile and potential carcinogen.[2] Handle in a fume hood.
-
References
-
Chemical Identity & Properties
-
Synthetic Methodology & Solvent Effects
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. (General reference for Suzuki/Buchwald coupling solvent systems).
-
Ishikura, M., et al. (2015).[1] Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling.[1][2] (Discusses solvent effects on halo-indole reactivity).
-
General Solubility Protocols
-
Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for recrystallization and solvent selection).
-
Sources
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A Comprehensive Safety and Handling Guide for 2-bromo-5-fluoro-1H-indole
Abstract: This technical guide provides a detailed safety and handling protocol for 2-bromo-5-fluoro-1H-indole, a key intermediate in contemporary drug discovery and organic synthesis. In the absence of a formally issued Safety Data Sheet (SDS) for this specific molecule, this document synthesizes data from structurally analogous brominated and fluorinated indole derivatives to establish a robust framework for its safe utilization. This guide is intended for researchers, chemists, and laboratory professionals engaged in the use of this compound, offering in-depth insights into its potential hazards, requisite personal protective equipment, emergency procedures, and proper disposal methods. Our approach is grounded in the principles of chemical reactivity, toxicological precedent, and established laboratory safety standards to ensure a comprehensive understanding of the risks and mitigation strategies associated with this compound.
Introduction: The Chemical Profile of this compound
This compound is a halogenated indole derivative with significant potential in medicinal chemistry and materials science. The presence of both bromine and fluorine atoms on the indole scaffold imparts unique electronic properties that are of interest in the design of novel bioactive molecules. However, these same structural features necessitate a thorough understanding of its potential reactivity and toxicity. This guide serves to bridge the informational gap by providing a scientifically-grounded safety assessment.
The indole ring system is a "privileged structure" in drug discovery, and its halogenated derivatives are crucial for modulating pharmacokinetic and pharmacodynamic properties. The introduction of bromine and fluorine can influence metabolic stability, binding affinity, and membrane permeability. Consequently, the safe handling of such intermediates is paramount to the success and safety of research and development endeavors.
Hazard Identification and Classification: A Synthesized Approach
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and data from structurally similar compounds, a presumptive hazard classification for this compound has been developed.
GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[2] |
| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[1][2] |
Signal Word: Warning
Pictograms:
Summary of Potential Health Effects
-
Inhalation: May cause respiratory tract irritation, with symptoms such as coughing and shortness of breath. Harmful if inhaled in significant quantities.[3]
-
Skin Contact: Causes skin irritation, which may manifest as redness, itching, and pain. Prolonged or repeated contact can lead to dermatitis. Harmful if absorbed through the skin.[4]
-
Eye Contact: Causes serious eye irritation, including redness, pain, and watering. Direct contact may cause damage to the cornea.[5]
-
Ingestion: Harmful if swallowed, potentially causing gastrointestinal irritation, nausea, and vomiting.[6]
First-Aid Measures: Immediate Response Protocols
Rapid and appropriate first aid is crucial in mitigating the effects of accidental exposure. The following protocols are recommended:
dot
Caption: First-Aid Response Workflow.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek prompt medical attention.[3]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Fire-Fighting Measures and Flammability
Halogenated organic compounds exhibit variable flammability. While increased halogenation can reduce flammability, appropriate precautions are still necessary.[7][8]
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.[9]
-
Specific Hazards Arising from the Chemical: Combustion may produce toxic and corrosive gases, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[3][4]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[4]
Handling and Storage: Engineering Controls and Personal Protection
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
-
An eyewash station and safety shower should be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing exposure.
dot
Caption: Recommended Personal Protective Equipment.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]
-
Skin and Body Protection: A flame-retardant lab coat and appropriate protective clothing should be worn.[11]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Inspect gloves before use.[11]
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.[10]
Safe Handling Practices
-
Avoid contact with skin, eyes, and clothing.[12]
-
Do not breathe dust or vapors.[12]
-
Wash hands thoroughly after handling.[12]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]
-
Protect from light and moisture.
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 5.2.[5]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[5]
-
Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For larger spills, dike the area and collect the material for disposal.[5][12]
Stability and Reactivity
-
Reactivity: Generally stable under recommended storage conditions.[4]
-
Chemical Stability: Stable under normal temperatures and pressures.[9]
-
Conditions to Avoid: Exposure to heat, light, and moisture.[4]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[3][4]
Toxicological Information: Insights from Analogs
While no specific toxicological data exists for this compound, studies on related brominated and fluorinated indoles provide valuable insights. Brominated indoles have been investigated for their ecotoxicological effects and potential as chemopreventive agents.[13][14] Some studies have shown that certain brominated indoles exhibit low to moderate toxicity in aquatic organisms.[13][15] The introduction of fluorine can significantly alter the metabolic pathways and potential toxicity of a molecule, sometimes leading to the formation of toxic metabolites.[16][17]
Ecological Information
The environmental impact of this compound has not been fully evaluated. However, halogenated organic compounds can be persistent in the environment and may have long-lasting effects on aquatic life.[18] Therefore, it is crucial to prevent its release into the environment.
Disposal Considerations
-
Dispose of this chemical in accordance with all applicable federal, state, and local regulations.
-
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[4]
-
Do not dispose of it with household waste or allow it to reach the sewage system.
Transport Information
This material is not expected to be regulated as a hazardous material for transportation. However, it is advisable to consult the latest regulations before shipping.
Regulatory Information
This compound may be subject to various national and international chemical regulations. Users should ensure compliance with all relevant guidelines.
Conclusion
This compound is a valuable research chemical that requires careful handling due to its potential hazards. By adhering to the guidelines outlined in this technical guide, researchers can minimize risks and ensure a safe working environment. This synthesized safety information, derived from structurally related compounds, provides a strong foundation for the responsible use of this important synthetic building block.
References
- Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles.
-
Brominated indoles and phenols in marine sediment and water extracts from the north and baltic seas-concentrations and effects. National Center for Biotechnology Information.[13][15]
- Simultaneous Assessment of the Efficacy and Toxicity of Marine Mollusc-Derived Brominated Indoles in an In Vivo Model for Early Stage Colon Cancer.
-
SAFETY DATA SHEET - 2-Bromo-5-fluorobenzotrifluoride. Thermo Fisher Scientific.[4]
- Appendix I - Hazards Of Functional Groups. Princeton University.
- SAFETY DATA SHEET - 2-Bromo-5-fluorocinnamic acid. Thermo Fisher Scientific.
- Halogenated Organic Compounds. CAMEO Chemicals - NOAA.
-
SAFETY DATA SHEET - 5-Bromo-2-fluoropyridine. Thermo Fisher Scientific.[9]
-
SAFETY DATA SHEET - 5-Fluoro-1H-indole. Thermo Fisher Scientific.[3]
- Personal Protective Equipment. US EPA.
-
Personal Protective Equipment Selection Guide. University of California, Los Angeles.[19]
-
PSFC Halogenated Solvents. Massachusetts Institute of Technology.
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The importance of Personal Protective Equipment in the handling of chemicals. Healthy Bean.[10][11]
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5-Bromo-1H-indole-2-carboxylic acid. Apollo Scientific.[12]
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7-bromo-5-fluoro-1H-indole Safety and Hazards. PubChem.[1]
-
5-bromo-6-fluoro-1H-indole SDS. ECHEMI.[2]
-
SAFETY DATA SHEET - 1-Bromo-4-fluorobenzene. Sdfine.[6]
-
Halogenated compounds. ChemSec.[18]
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Technical Whitepaper: Strategic Sourcing and Handling of 2-Bromo-5-fluoro-1H-indole
This guide is structured as a high-level technical whitepaper designed for decision-makers in medicinal chemistry and procurement. It prioritizes the "Make vs. Buy" decision matrix, critical stability data, and rigorous quality control protocols required for this specific, labile intermediate.
CAS: 1388064-73-0 (Primary) | Molecular Formula: C₈H₅BrFN | MW: 214.04 g/mol
Executive Summary: The "Privileged Scaffold" Challenge
In modern drug discovery, the indole core is a privileged structure, particularly for kinase inhibitors where it mimics the purine ring of ATP. While 5-substituted indoles are common, 2-bromo-5-fluoro-1H-indole represents a more challenging but highly valuable intermediate. The C2-bromide serves as a critical handle for Suzuki-Miyaura cross-couplings to install heteroaryl systems, essential for optimizing potency and selectivity profiles (e.g., in EGFR or BRAF inhibitors).
Critical Advisory: Unlike its 3-bromo or 5-bromo isomers, the 2-bromoindole moiety is inherently less stable due to the electron-rich nature of the pyrrole ring, which promotes oxidative oligomerization and debromination. Commercial availability is often restricted to "Cold Chain" logistics, and purity claims must be rigorously validated upon receipt.
Supply Chain Landscape & Commercial Availability
Global Supplier Tiering
Availability is currently categorized as Tier 2 (Specialized/Lead-Time Dependent) . Unlike commodity reagents (e.g., 5-fluoroindole), this compound is rarely held in bulk ambient stock due to stability concerns.
| Supplier Tier | Representative Vendors | Stock Status | Lead Time | Purity Guarantee |
| Tier 1 (Stock) | BLD Pharm, AChemBlock | Low (Gram scale) | 1-2 Weeks | >97% (HPLC) |
| Tier 2 (Custom) | Enamine, WuXi AppTec | Make-on-Demand | 4-6 Weeks | >98% (Custom) |
| Tier 3 (Aggregators) | MolPort, eMolecules | Variable | Variable | Vendor-dependent |
Procurement Decision Matrix
Use the following logic to determine whether to source externally or synthesize internally.
Figure 1: Procurement Decision Tree. For quantities >10g, internal synthesis via the gem-dibromovinyl route (Method B) is recommended to ensure freshness and reduce degradation risks during transport.
Technical Specifications & Stability Protocols
Stability Profile
The C2-position of indole is electron-rich. Introduction of a bromine atom creates a push-pull system that is susceptible to:
-
Protodebromination: Occurs in the presence of trace acids or moisture.
-
Oxidative Dimerization: Formation of 2,2'-biindoles upon exposure to air/light.
-
Hydrolysis: Conversion to oxindole derivatives (rare but possible in aqueous media).
Storage Protocol:
-
Temperature: -20°C (Strict).
-
Atmosphere: Argon or Nitrogen glovebox is preferred.
-
Container: Amber glass with Teflon-lined cap, parafilmed.
Synthesis Routes (For "Make" Decisions)
If commercial stock is degraded or unavailable, the gem-dibromovinyl cyclization is the superior modern route compared to classical lithiation.
-
Route A: Classical Lithiation (Not Recommended for Scale)
-
Route B: gem-Dibromovinyl Cyclization (Recommended)
Quality Assurance & Validation (The "Self-Validating" System)
Upon receipt or synthesis, the compound must undergo a "Gatekeeper" QC check. Relying solely on a vendor COA is insufficient for this labile class.
Critical Impurity Analysis
| Impurity Type | Origin | Detection Method | Acceptance Limit |
| 5-Fluoroindole | Protodebromination (Storage/Synthesis) | HPLC (RT shift) / 1H-NMR | < 1.0% |
| 3-Bromo-5-fluoroindole | Regioisomer (Synthesis defect) | 1H-NMR (Distinct C2-H signal) | < 0.5% |
| 2,2'-Biindole | Oxidative Dimerization | LC-MS (Dimer Mass) | < 0.5% |
Analytical Workflow
The following workflow utilizes 1H-NMR as the primary definitive tool, as HPLC retention times between regioisomers (2-Br vs 3-Br) can be close.
Figure 2: Quality Control Logic Flow. The absence of the C2-proton signal in NMR is the definitive confirmation of the 2-bromo substitution pattern.
Experimental Protocol: Rapid Purity Check
-
Solvent: Dissolve 5 mg in 0.6 mL DMSO-d6 (CDCl₃ can be acidic and induce decomposition).
-
Key Signals:
-
Target (2-Br): Look for C3-H signal (typically a singlet or fine doublet if F-coupling exists) around 6.4 - 6.6 ppm .
-
Impurity (Des-Br): Look for C2-H/C3-H coupling (two distinct signals).
-
Impurity (3-Br): Look for C2-H signal (downfield, ~7.2 - 7.5 ppm).
-
-
Action: If purity <95%, purify immediately via flash chromatography (Neutral Alumina, Hexane/EtOAc) and use within 24 hours. Do not use Silica Gel if possible, as its acidity can degrade the product.
References
-
Luo, Y., et al. (2018). A Practical Synthesis of 2-Substituted 5-Bromoindoles. Heterocycles. Retrieved from [Link]
-
RSC Advances. (2013). The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization. Retrieved from [Link]
-
Boice, G. N., et al. (2022).[5] Diindolylamine Preparation and Stability Investigations. ACS Omega.[5] Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-5-fluoro-1H-indoles
Introduction: The Strategic Importance of 2-Aryl-5-fluoro-1H-indoles
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and pharmaceuticals.[1] The introduction of a fluorine atom at the 5-position often enhances metabolic stability and modulates the electronic properties of the molecule, making the 5-fluoro-1H-indole core a highly sought-after motif in drug discovery programs. Functionalization at the C-2 position provides a key vector for diversification, allowing for the exploration of structure-activity relationships (SAR).
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, a distinction recognized by the 2010 Nobel Prize in Chemistry awarded to its pioneers.[2][3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a diverse range of boronic acids make it an indispensable tool for synthetic chemists.[1][4][5]
This guide provides a comprehensive overview, field-proven protocols, and troubleshooting advice for the successful Suzuki-Miyaura coupling of 2-bromo-5-fluoro-1H-indole with various (hetero)aryl boronic acids and their derivatives.
Reaction Principle: Unpacking the Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species with an organic halide.[1][3] The catalytic cycle is a well-orchestrated sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6]
-
Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts itself into the carbon-bromine bond of the this compound. This step oxidizes the palladium center from Pd(0) to Pd(II).[2][7] The reactivity of the halide is a key factor, with the general trend being I > Br > OTf >> Cl.[4]
-
Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[6][8] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its organic group to the Pd(II) complex, displacing the halide.[7][9][10]
-
Reductive Elimination : In the final step, the two organic groups on the palladium center—the indole and the newly transferred aryl group—are coupled, forming the desired C-C bond and the 2-aryl-5-fluoro-1H-indole product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][3][6]
Optimizing the Reaction: A Guide to Key Parameters
The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key components. For a substrate like this compound, understanding the interplay between these factors is critical.
Data Presentation: Comparative Reaction Conditions
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of bromoindoles and related heteroaryl bromides, providing a starting point for optimization. Yields are highly dependent on the specific coupling partners and reaction scale.
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 5-Bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ (2) | DME | 80 °C / 2h | 95 | [11] |
| 5-Bromoindole | Phenylboronic acid | Pd(OAc)₂ (0.5) | SPhos | K₂CO₃ (3) | H₂O:MeCN | 37 °C / 18h | High | [1] |
| Aryl Bromide | Phenylboronic acid | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ (2M aq.) | Dioxane | 80 °C / 3-5h | 92 | [12] |
| Pyridine-2-sulfonyl fluoride | Phenylboronic acid | Pd(dppf)Cl₂ (10) | dppf | Na₃PO₄ (3) | Dioxane | 100 °C | 89 | [13] |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (2) | PPh₃ | K₃PO₄ (1.5) | Toluene | 100 °C | 95 | [5] |
| 5-Bromo-3H-indole | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ (2) | Toluene/H₂O | Reflux | Good | [14] |
Causality Behind Experimental Choices
-
Catalyst & Ligand System :
-
Palladium Source : Pd(II) precatalysts like Pd(OAc)₂ and Pd(dppf)Cl₂ are often preferred for their air stability.[15] They are reduced in situ to the active Pd(0) species. Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃ can also be used directly.[8][16]
-
Ligands : The ligand stabilizes the palladium center and modulates its reactivity.[2] For heteroaryl halides, which can be challenging substrates, electron-rich and bulky phosphine ligands (e.g., SPhos, Buchwald ligands) or N-heterocyclic carbenes (NHCs) often promote the critical oxidative addition step and prevent catalyst decomposition.[8][17] Standard ligands like PPh₃ or dppf are also widely effective.[17][18]
-
-
Base Selection :
-
The base's primary role is to activate the boronic acid.[5][9]
-
Inorganic bases are most common. Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) are widely used, often in aqueous solutions.[5][17] Phosphates (K₃PO₄) are typically stronger and can be effective in anhydrous conditions or for less reactive substrates.[5][19] The choice of base can significantly impact yield and reaction rate.[5]
-
-
Solvent System :
-
A range of organic solvents can be employed, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF).[2][7][16]
-
Often, the reaction is performed in a biphasic mixture with water (e.g., dioxane/H₂O, toluene/H₂O).[7][17] This facilitates the dissolution of the inorganic base and can accelerate the reaction.
-
Anhydrous conditions may be necessary if substrates contain base-sensitive functional groups.[20]
-
-
Boron Source :
-
While boronic acids are standard, they can be susceptible to protodeboronation (replacement of the boron group with hydrogen), especially with electron-rich or heteroaryl systems.[21]
-
For challenging substrates, more stable boronic esters (e.g., pinacol esters) or potassium aryltrifluoroborates are excellent alternatives.[7][16][21] They slowly release the boronic acid under the reaction conditions, minimizing side reactions.[21]
-
Detailed Experimental Protocol
This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser and inert gas line (Argon or Nitrogen)
-
Standard work-up and purification supplies (Ethyl acetate, brine, Na₂SO₄, silica gel)
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- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles [mdpi.com]
- 15. pure.hw.ac.uk [pure.hw.ac.uk]
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Application Notes: Buchwald-Hartwig Amination Protocols for 2-Bromo-5-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-N Bond Formation in Indole Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals and functional materials.[1] The ability to forge carbon-nitrogen (C-N) bonds at specific positions on the indole ring is a cornerstone of modern synthetic strategy, enabling the exploration of vast chemical space and the fine-tuning of molecular properties. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a premier method for this transformation due to its broad substrate scope, functional group tolerance, and generally high yields.[2][3]
This application note provides a detailed guide for the Buchwald-Hartwig amination of 2-bromo-5-fluoro-1H-indole, a substrate of particular interest due to the combined electronic effects of the fluorine substituent and the position of the bromine at the electron-deficient C2 position. We will explore protocols for both direct amination of the N-H free indole and the amination of an N-protected analogue, providing a rationale for experimental design and troubleshooting.
Understanding the Substrate: this compound
The reactivity of this compound in Buchwald-Hartwig amination is governed by several factors:
-
The C2 Position: The C2 position of the indole ring is inherently more electron-deficient than other positions, which can influence the rate of oxidative addition of the C-Br bond to the palladium(0) catalyst.
-
The Fluorine Substituent: The electron-withdrawing nature of the fluorine atom at the C5 position further deactivates the aromatic ring, potentially making oxidative addition more challenging compared to non-fluorinated analogues.
-
The N-H Proton: The acidic proton on the indole nitrogen can complicate the reaction in several ways. It can react with the strong bases typically employed, leading to multiple reactive species in solution. Furthermore, the resulting indolide anion can act as a ligand for the palladium center, potentially leading to catalyst inhibition or undesired side reactions.
Due to these considerations, two primary strategies will be discussed: direct amination of the N-H free indole and a two-step approach involving N-protection followed by amination and deprotection.
Core Principles of the Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a sequence of elementary steps. A general understanding of this mechanism is crucial for rational protocol design and optimization.
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// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> AmineCoord [label="+ HNR¹R²"]; AmineCoord -> Amido [label="+ Base\n- Base-H⁺-X⁻"]; Amido -> Product [label="Reductive\nElimination"]; Product -> CatalystRegen [style=invis]; Amido -> Pd0 [label=" "];
// Invisible nodes and edges for layout {rank=same; Pd0; Product;} } .dot Caption: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base removes the amine proton to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[1]
The choice of ligand, base, and solvent is critical to facilitate each of these steps efficiently and prevent side reactions.
Protocol 1: Direct Amination of this compound
Direct amination of the unprotected indole is atom-economical but can be challenging. Success often relies on carefully selected conditions to mitigate the issues arising from the free N-H group. For NH-heterocyclic compounds like indoles, specific ligands have been developed to promote efficient coupling. For instance, DavePhos has been cited as a suitable ligand for the amination of indoles.[3]
Recommended Catalyst System and Conditions
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ can be used and is reduced in situ. |
| Ligand | DavePhos or tBuXPhos | These bulky, electron-rich biarylphosphine ligands are known to be effective for the amination of heteroaryl halides, including indoles.[3] |
| Base | K₃PO₄ (Potassium phosphate) or Cs₂CO₃ (Cesium carbonate) | Milder inorganic bases are often preferred for N-H containing substrates to minimize side reactions. |
| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents with good solubility for the reactants and catalyst system. |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the reaction to completion. |
Step-by-Step Experimental Protocol (Exemplified with Aniline)
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and DavePhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under the inert atmosphere, add K₃PO₄ (2.0 mmol, 2.0 equiv). Then, add anhydrous toluene (5 mL) via syringe, followed by aniline (1.2 mmol, 1.2 equiv).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-phenyl-5-fluoro-1H-indol-2-amine.
Protocol 2: Amination of N-Protected this compound
N-protection is a robust strategy to prevent complications from the acidic N-H proton. A variety of protecting groups can be employed, with the choice depending on the stability towards the subsequent amination conditions and the ease of removal. A commonly used protecting group for indoles is the tosyl (Ts) group.
Workflow for the N-Protected Strategy
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// Nodes Start [label="this compound"]; Protection [label="N-Protection\n(e.g., TsCl, Base)"]; ProtectedIndole [label="N-Protected-2-bromo-\n5-fluoro-indole"]; Amination [label="Buchwald-Hartwig\nAmination"]; ProtectedProduct [label="N-Protected-2-amino-\n5-fluoro-indole"]; Deprotection [label="Deprotection"]; FinalProduct [label="2-Amino-5-fluoro-1H-indole\nDerivative"];
// Edges Start -> Protection; Protection -> ProtectedIndole; ProtectedIndole -> Amination; Amination -> ProtectedProduct; ProtectedProduct -> Deprotection; Deprotection -> FinalProduct; } .dot Caption: Workflow for the Buchwald-Hartwig amination of this compound via an N-protected intermediate.
Step 2a: N-Tosylation of this compound
-
Dissolution: Dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF) (10 mL) in a round-bottom flask under an inert atmosphere.
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv) portion-wise. Stir at 0 °C for 30 minutes.
-
Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.1 mmol, 1.1 equiv) in one portion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield N-tosyl-2-bromo-5-fluoro-1H-indole.
Step 2b: Buchwald-Hartwig Amination of the N-Tosyl Protected Indole
With the N-H position blocked, a wider range of strong bases can be employed, often leading to faster reaction times and higher yields.
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Both are effective and commonly used. |
| Ligand | XPhos or SPhos | These are highly active, bulky biarylphosphine ligands suitable for a broad range of aryl halides. |
| Base | NaOtBu (Sodium tert-butoxide) or LHMDS (Lithium bis(trimethylsilyl)amide) | Strong bases are well-tolerated with the N-protected substrate and promote rapid reaction rates. |
| Solvent | Toluene or 1,4-Dioxane | Standard solvents for Buchwald-Hartwig aminations. |
| Temperature | 80-110 °C | Typical temperature range for these couplings. |
Step-by-Step Experimental Protocol (Exemplified with a Primary Alkylamine)
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with N-tosyl-2-bromo-5-fluoro-1H-indole (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by the primary alkylamine (e.g., n-butylamine, 1.2 mmol, 1.2 equiv).
-
Reaction and Monitoring: Seal the tube and heat in an oil bath at 90 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography to obtain the N-tosyl protected 2-aminoindole derivative.
Step 2c: Deprotection of the N-Tosyl Group
The final step is the removal of the tosyl group to yield the free N-H indole.
-
Reaction Setup: Dissolve the N-tosyl protected 2-aminoindole derivative (1.0 mmol) in methanol (10 mL).
-
Base Addition: Add potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv) and water (2 mL).
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Cool the reaction, remove the methanol under reduced pressure, and extract the aqueous residue with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate. Purify by column chromatography to yield the final 2-amino-5-fluoro-1H-indole derivative.
Data Summary and Comparison of Protocols
| Parameter | Protocol 1 (Direct Amination) | Protocol 2 (N-Protected) |
| Number of Steps | 1 | 3 (Protection, Amination, Deprotection) |
| Atom Economy | Higher | Lower |
| Substrate Scope (Amines) | Potentially more limited | Broader, including less reactive amines |
| Base Compatibility | Requires milder bases (e.g., K₃PO₄) | Tolerates strong bases (e.g., NaOtBu) |
| Potential Side Reactions | N-arylation, dehalogenation, catalyst inhibition | Fewer side reactions during amination |
| Overall Yield | Variable, may require extensive optimization | Generally more robust and higher yielding |
| Ideal for | Rapid synthesis, initial screening | Complex targets, ensuring high yield and purity |
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Increase catalyst or ligand loading.
-
Screen different ligands; for electron-deficient substrates, more electron-rich and bulky ligands are often beneficial.
-
Increase the reaction temperature or time.
-
-
Dehalogenation (Hydrodehalogenation): This side reaction can be prevalent with N-H free indoles.
-
Use a milder base.
-
Ensure the amine is not the limiting reagent.
-
Consider a different ligand that promotes reductive elimination over side reactions.
-
-
N-Arylation of the Indole: For the direct amination protocol, competitive arylation at the indole nitrogen can occur.
-
This is often minimized by the use of appropriate ligands and reaction conditions. If it persists, the N-protection strategy is recommended.
-
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful transformation for the synthesis of novel 2-aminoindole derivatives. The choice between a direct amination and an N-protection strategy will depend on the specific goals of the synthesis, including the nature of the amine coupling partner, the desired scale, and the tolerance for process optimization. The protocols and considerations outlined in this application note provide a solid foundation for researchers to successfully implement this key C-N bond-forming reaction in their synthetic endeavors.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
Sources
Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-5-Fluoro-1H-Indole with Terminal Alkynes
Introduction: The Strategic Importance of 2-Alkynyl-5-Fluoro-1H-Indoles in Modern Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its functionalization is a key strategy in the development of novel therapeutic agents. The introduction of a fluorine atom, as in 5-fluoro-1H-indole, can significantly enhance a molecule's pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[2][3] The carbon-carbon bond-forming Sonogashira coupling reaction is a highly efficient method for introducing an alkyne moiety at the 2-position of the indole ring, a modification that opens up a vast chemical space for further derivatization.[4][5]
These 2-alkynyl-5-fluoro-1H-indole derivatives are valuable intermediates in the synthesis of a wide range of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[1][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the Sonogashira coupling for the synthesis of these important building blocks.
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
The Sonogashira coupling reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] It is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst.[7] While the exact mechanism can be complex and subject to reaction conditions, the generally accepted pathway involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][7]
The Palladium Cycle:
-
Oxidative Addition: A low-valent palladium(0) species, typically generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the aryl halide (2-bromo-5-fluoro-1H-indole) to form a palladium(II) intermediate.[4][7]
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex. This is often the rate-determining step.[7]
-
Reductive Elimination: The resulting palladium(II) intermediate undergoes reductive elimination to yield the desired 2-alkynyl-5-fluoro-1H-indole product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][8]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of its terminal proton.[7]
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide.[8] This activated alkyne species is then ready for transmetalation to the palladium center.
Experimental Design and Reagent Selection: A Rationale
The success of the Sonogashira coupling hinges on the judicious selection of catalysts, ligands, base, and solvent.
-
Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is a common and effective precatalyst. The triphenylphosphine ligands stabilize the palladium center and facilitate the catalytic cycle.[4] Other palladium sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be employed.[7]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst. It is essential for the formation of the copper acetylide intermediate, which accelerates the transmetalation step.[4]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose. It deprotonates the terminal alkyne and also neutralizes the hydrogen halide byproduct generated during the reaction.[4]
-
Solvent: Anhydrous and deoxygenated solvents are crucial to prevent the deactivation of the catalyst and unwanted side reactions like the homocoupling of alkynes (Glaser coupling).[4] Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are commonly used solvents for this reaction.[9]
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium(0) catalyst and the copper(I) acetylide.[4]
General Experimental Protocol
The following is a general, step-by-step protocol for the Sonogashira coupling of this compound. Specific quantities and reaction times may need to be optimized for different alkynes.
Sources
- 1. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles [beilstein-journals.org]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Cross-Coupling of 2-Bromo-5-fluoro-1H-indole
Welcome to the technical support center for the cross-coupling of 2-bromo-5-fluoro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will address common challenges and provide in-depth, evidence-based solutions to improve your reaction yields and outcomes.
Introduction: The Challenge of this compound
The this compound scaffold is a valuable building block in medicinal chemistry. However, its electronic properties—specifically the electron-rich nature of the indole ring and the presence of the N-H proton—can complicate palladium-catalyzed cross-coupling reactions. Common issues include low yields, catalyst deactivation, and unwanted side reactions. This guide provides a structured approach to troubleshooting these challenges.
Part 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments.
Q1: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the likely causes and how can I fix it?
A1: Incomplete conversion is a frequent issue and can often be traced back to catalyst deactivation or suboptimal reaction conditions.
Core Problem: Inefficient Catalytic Cycle
The palladium-catalyzed cross-coupling reaction relies on a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2][3] An issue in any of these steps can stall the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reactions.
Detailed Solutions:
-
Catalyst and Ligand Selection:
-
For Suzuki Coupling: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst system (e.g., a Buchwald precatalyst) to ensure efficient generation of the active catalyst.[4] For electron-rich substrates like indoles, bulky, electron-rich phosphine ligands such as XPhos or SPhos can be highly effective.[5]
-
For Heck Coupling: The choice of ligand is critical. For electron-rich bromo-heterocycles, phosphine ligands are commonly employed.[6]
-
For Sonogashira Coupling: While Pd(PPh₃)₄ is common, the use of bulky and electron-rich ligands can improve efficiency, especially in copper-free systems.[7]
-
-
Reaction Conditions:
-
Temperature: While many couplings require heat, excessive temperatures can lead to catalyst decomposition. If your reaction is sluggish at 80°C, consider a modest increase to 100°C, but monitor for byproduct formation.[8]
-
Base Selection: The choice of base is critical and often solvent-dependent.[4] For Suzuki reactions, inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common.[9] If one is ineffective, screening others is a logical step. For Sonogashira couplings, an amine base is typically used.[10]
-
Solvent: The solvent can significantly influence the reaction rate and selectivity.[1] For Suzuki couplings, a mixture of a non-polar solvent like toluene or dioxane with water is often effective.[8] For Sonogashira reactions, polar aprotic solvents like DMF or DMSO can be beneficial.[11]
-
-
Reagent Purity:
Q2: I am observing a significant amount of debromination, leading to the formation of 5-fluoro-1H-indole. How can I minimize this side reaction?
A2: Debromination is a common side reaction, particularly with electron-rich aryl halides. It occurs when the aryl halide is reduced instead of undergoing cross-coupling.
Primary Cause: The presence of hydride sources in the reaction mixture. Potential sources include amine bases or alcohol solvents.[4]
Solutions:
-
Change the Base: If you are using an amine-based base, switch to a non-hydridic inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[4]
-
Change the Solvent: If you are using an alcohol as a solvent or co-solvent, switch to an aprotic solvent like dioxane, toluene, or DMF.
-
Protect the Indole Nitrogen: The acidic N-H proton of the indole can sometimes interfere with the reaction. Protecting the nitrogen with a suitable group like Boc, tosyl, or pivaloyl can prevent this and may reduce side reactions.[12] However, the protecting group must be easily removable later in the synthesis.
Q3: My Suzuki coupling is producing a lot of homocoupled boronic acid byproduct. What's going wrong?
A3: Homocoupling of the boronic acid is often caused by the presence of oxygen.[4]
Solutions:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your degassing procedure is thorough.
-
Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced to Pd(0) in situ. This reduction process can sometimes promote homocoupling.[13] Starting with a Pd(0) source like Pd(PPh₃)₄ can mitigate this issue.[4]
Part 2: Frequently Asked Questions (FAQs)
Q4: Should I protect the indole nitrogen for cross-coupling reactions?
A4: The necessity of N-protection for indoles in cross-coupling reactions is a subject of debate and often depends on the specific reaction conditions and substrates.
-
Arguments for Protection: The indole N-H is acidic and can be deprotonated by the base, potentially leading to side reactions or catalyst inhibition. N-protection can also improve the solubility of the indole substrate.[12]
-
Arguments Against Protection: N-protection adds extra steps to the synthesis (protection and deprotection). With carefully optimized conditions, successful cross-couplings on N-unprotected indoles are frequently reported.
Recommendation: If you are experiencing low yields or side reactions that cannot be resolved by other means, trying the reaction with an N-protected indole is a worthwhile experiment. Common protecting groups include Boc, tosyl, and SEM.
Q5: Which palladium catalyst and ligand system is a good starting point for the Suzuki coupling of this compound?
A5: For a Suzuki coupling with an electron-rich heteroaryl bromide, a robust catalyst system is essential.
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a Buchwald Precatalyst | Provides a reliable source of active Pd(0).[4] |
| Ligand | XPhos or SPhos (a biarylphosphine) | Bulky, electron-rich ligands are known to be effective for challenging couplings.[5] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases that are effective in a variety of solvent systems.[3] |
| Solvent | Dioxane/H₂O or Toluene/H₂O (e.g., 10:1) | Biphasic systems often enhance the effectiveness of inorganic bases.[3] |
| Temperature | 80-100 °C | A good starting range to balance reaction rate and stability.[8] |
Q6: For a Sonogashira coupling, is a copper co-catalyst always necessary?
A6: While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free conditions have been developed and can be advantageous.[10]
Potential Issues with Copper:
-
Homocoupling of the Alkyne (Glaser Coupling): Copper can promote the oxidative homocoupling of the terminal alkyne, leading to undesired diene byproducts.
-
Difficult to Remove: Residual copper can be challenging to remove during purification.
Copper-Free Alternatives:
Several palladium catalyst systems with specialized ligands can effectively promote the Sonogashira coupling without the need for a copper co-catalyst. These often involve the use of bulky, electron-rich phosphine ligands.[7]
Part 3: Experimental Protocols
General Procedure for a Trial Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for optimization.
Caption: General experimental workflow.
-
Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1) via syringe.
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
-
Cacchi, S. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. 2021. [Link]
-
Zhang, Y., et al. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. [Link]
-
Scrivener, E. Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. ProQuest. [Link]
-
Ghaffar, T. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Sperry, J. B., & Wright, D. L. The N-Arylation of Indoles. PMC. [Link]
-
Reddy, M. S., et al. Combining Zn Ion Catalysis with Homogeneous Gold Catalysis: An Efficient Annulation Approach to N-Protected Indoles. PMC. [Link]
-
Ananikov, V. P. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. 2021. [Link]
-
Tan, Y. F., et al. A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using Palladium Catalyst. IKM Institut Kimia Malaysia. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Cacchi, S., et al. One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry. 2013. [Link]
-
de la Herrán, G., et al. Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
Gribble, G. W., & Pelkey, E. T. Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. Journal of Organic Chemistry. 1995. [Link]
-
ResearchGate. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]
-
Kumar, V. Mechanistic studies of transition metal-catalyzed cross-coupling reactions. International Journal of Advanced Chemistry Research. 2024. [Link]
-
PubMed. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [Link]
-
ResearchGate. Synthesis and Reactions of N-Protected 3-Nitroindoles. [Link]
-
ResearchGate. Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. [Link]
-
Research Square. Mechanistic studies of transition metal-catalyzed cross-coupling reactions. [Link]
-
ResearchGate. Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. [Link]
-
MDPI. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]
-
Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]
-
ResearchGate. Optimization of Heck reaction conditions. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Royal Society of Chemistry. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. [Link]
-
PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
YouTube. Common cross coupling reactions. [Link]
-
ResearchGate. Mild cross-coupling of halo-indoles. [Link]
-
Royal Society of Chemistry. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
PMC. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
ACS Publications. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. ikm.org.my [ikm.org.my]
- 3. jmcct.com [jmcct.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Combining Zn Ion Catalysis with Homogeneous Gold Catalysis: An Efficient Annulation Approach to N-Protected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.org [mdpi.org]
- 13. Yoneda Labs [yonedalabs.com]
Technical Support Center: Solubility Optimization for 2-Bromo-5-fluoro-1H-indole
Case ID: IND-BR-F-SOL-001 Status: Active Support Tier: Senior Application Scientist Level Compound: 2-Bromo-5-fluoro-1H-indole (CAS: 883500-84-7)
Executive Summary & Compound Profile
User Issue: Researchers frequently report difficulties maintaining this compound in solution, specifically encountering "crashing out" during freeze-thaw cycles or precipitation upon dilution into aqueous assay media.
Technical Root Cause: This compound presents a "perfect storm" for solubility issues. The indole core is aromatic and hydrophobic. The addition of two halogens (Bromine at C2, Fluorine at C5) significantly increases the lipophilicity (LogP) and the crystal lattice energy compared to the parent indole. While soluble in pure DMSO, the compound is highly sensitive to the antisolvent effect of water .
Key Physicochemical Parameters:
| Parameter | Value (Approx.) | Implication |
| LogP (Predicted) | ~3.2 - 3.5 | Highly lipophilic; prefers organic solvents over water. |
| H-Bond Donors | 1 (NH) | Capable of H-bonding, increasing lattice stability. |
| DMSO Solubility | >50 mM (Anhydrous) | High potential solubility, but kinetically slow to dissolve. |
| Aqueous Solubility | <10 µM | Extremely low; high risk of precipitation in media. |
Troubleshooting Module: Initial Dissolution
Symptom: “I added DMSO to the powder, but particles remain visible even after vortexing.”
The Science: Lattice Energy Barrier
The bromine and fluorine atoms induce strong intermolecular interactions (halogen bonding and dipole-dipole interactions) in the solid state. Vortexing alone often fails to provide the kinetic energy required to break this lattice structure.
Protocol: The "Heat-Sonicate" Cycle
Do not rely on room temperature stirring. Follow this thermodynamic activation protocol:
-
Solvent Choice: Use anhydrous DMSO (Grade: ≥99.9%, Water content <0.1%).
-
Heat: Place the sealed vial in a water bath at 45°C for 10 minutes .
-
Why: Increasing temperature increases the saturation limit and kinetic energy.
-
-
Sonicate: Transfer immediately to an ultrasonic bath (35-40 kHz) for 15 minutes .
-
Why: Cavitation bubbles implode near the solid surface, mechanically breaking the crystal lattice.
-
-
Visual Check: Hold the vial against a light source. The solution must be completely clear. If "shimmering" (Schlieren lines) or micro-particles exist, repeat.
Troubleshooting Module: Storage & Stability (The "Mystery Precipitate")
Symptom: “The stock solution was clear yesterday, but after retrieving it from the -20°C freezer, it is cloudy.”
The Science: DMSO Hygroscopicity
DMSO is aggressively hygroscopic.[1] It attracts atmospheric moisture, which acts as an antisolvent .
-
At 33% water content (w/w), the freezing point of DMSO drops to -73°C (eutectic point).
-
However, even 1-2% water absorption significantly reduces the solubility of lipophilic indoles, causing them to crystallize out of solution during the freezing process (cryoprecipitation).
Visualization: The Moisture Contamination Loop
The following logic flow illustrates how improper handling leads to precipitation.
Figure 1: The mechanism of moisture-induced precipitation in DMSO stocks.[1]
The Fix: Single-Use Aliquots
-
Never store the main stock bottle in the freezer if you plan to access it frequently.
-
Prepare single-use aliquots (e.g., 20 µL or 50 µL) in small PCR tubes or O-ring sealed cryovials.
-
Store at -20°C or -80°C.
-
Critical: Allow the vial to reach room temperature before opening the cap to prevent condensation of atmospheric water into the cold DMSO.
Troubleshooting Module: Assay Dilution (The "Crash Out")
Symptom: “When I add the DMSO stock to my cell culture media (PBS/RPMI), the solution turns milky or the compound loses activity.”
The Science: Solvent Shock & Oiling Out
Adding a high-concentration hydrophobic stock (e.g., 10 mM) directly to an aqueous buffer causes a rapid polarity shift. The compound molecules aggregate faster than they can disperse, leading to "oiling out" (formation of amorphous droplets) or crystallization.
Protocol: Intermediate Dilution Step
Avoid the "1-step shock." Use a serial dilution method to lower the concentration gradually while maintaining a solubilizing environment.
Figure 2: Step-wise dilution strategy to mitigate solvent shock.
Step-by-Step:
-
Prepare Intermediate: Dilute your 10 mM stock 1:10 into a "transition buffer" (e.g., PBS with 10% DMSO) to create a 1 mM solution. Vortex immediately.
-
Incubate: Let this stand for 5 minutes. If it precipitates here, your final concentration target is likely physically impossible in aqueous media without carriers (like Cyclodextrin).
-
Final Dilution: Dilute the intermediate 1:10 into your final assay media. This results in 100 µM compound in 1% DMSO.
Frequently Asked Questions (FAQs)
Q: Can I use plastic pipette tips? A: Yes, but standard polypropylene is preferred. Avoid polystyrene for long-term storage of DMSO stocks. For this specific indole, the primary concern is not plastic leaching, but the compound sticking to the plastic (non-specific binding) due to its high lipophilicity. Use Low-Retention tips .
Q: My solution turned yellow. Is it degraded? A: Indoles are susceptible to oxidation, often forming colored quinoidal impurities.
-
Light Yellow: Likely acceptable (minor oxidation).
-
Dark Brown/Red: Significant degradation. Discard.
-
Prevention: Store under inert gas (Argon/Nitrogen) and protect from light (amber vials).
Q: What is the maximum solubility in water? A: For this compound, expect aqueous solubility to be < 10 µM without carriers. If your assay requires higher concentrations, you must use a carrier like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .
Q: Can I re-dissolve the precipitate if it crashes out? A: In 100% DMSO: Yes, heat and sonicate.[2] In Aqueous Media: No. Once it precipitates in media, the particle size is uncontrolled, and re-dissolution is thermodynamically unfavorable. You must discard and restart the dilution.
References
-
Gaylord Chemical. (2023). DMSO Physical Properties and Freezing Point Depression. Gaylord Chemical Literature. [Link]
- Li, P., & Zhao, L. (2016). Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. (Discusses the "oiling out" phenomenon in lipophilic drugs).
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Authoritative text on LogP and solubility in drug discovery). [Link]
-
PubChem. (n.d.). Compound Summary: Indole Derivatives Physical Properties. National Library of Medicine. [Link]
-
Way, L. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. [Link]
Sources
Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-5-fluoro-1H-indole Coupling
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the functionalization of indole scaffolds. Specifically, we will address the nuances of optimizing palladium-catalyzed cross-coupling reactions for a challenging substrate: 2-bromo-5-fluoro-1H-indole. Our goal is to move beyond generic protocols and provide a framework for rational optimization, troubleshooting, and achieving high-yield, reproducible results. We will delve into the causality behind experimental choices, ensuring each step is a self-validating component of your workflow.
The this compound core presents a unique set of challenges. As an electron-rich heterocyclic system, its reactivity in the crucial oxidative addition step of the catalytic cycle can be sluggish.[1] Furthermore, the presence of an acidic N-H proton can lead to unwanted side reactions or catalyst inhibition if not properly managed. This guide provides solutions to these specific issues.
Core Principles: Understanding the Catalytic Cycle
Before troubleshooting, it's essential to understand the fundamental mechanism of palladium-catalyzed cross-coupling. The efficiency of each step in this cycle is critical, and catalyst loading is directly tied to maintaining its momentum.
A generalized catalytic cycle involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indole. This is often the rate-limiting step, especially for electron-rich aryl halides.[2]
-
Transmetalation (or Migratory Insertion): The coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center.[2]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the Pd(0) catalyst.[3]
Caption: Generalized Palladium Cross-Coupling Cycle.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when coupling this compound.
Q1: My reaction shows very low or no conversion. What are the first things I should check?
A1: Before adjusting catalyst loading, verify the fundamentals:
-
Catalyst Activity: Is your palladium source active? Pre-catalysts (e.g., G3 or G4 palladacycles) are often more reliable than sources like Pd(OAc)₂ which require in-situ reduction to Pd(0).[4] Ensure your catalyst has been stored under inert atmosphere and handled properly.
-
Oxygen Contamination: The active Pd(0) species is highly sensitive to oxygen. Ensure your solvent was properly degassed (e.g., via sparging with argon or freeze-pump-thaw cycles) and the reaction is run under a strictly inert atmosphere (N₂ or Ar).
-
Reagent Purity: Verify the purity of your this compound and the coupling partner. Impurities can poison the catalyst. For Suzuki couplings, ensure the boronic acid is not significantly dehydrated or degraded.
-
Base and Solvent Quality: Use a high-purity, anhydrous solvent. The choice of base is critical; ensure it is fresh and has not absorbed atmospheric moisture. For instance, the particle size and surface area of carbonate bases can significantly impact reaction rates.[4]
Q2: How do I determine a rational starting point for catalyst loading?
A2: A typical starting point for screening is 0.5–2.5 mol% of the palladium pre-catalyst relative to the limiting reagent.[5]
-
For initial screens (0.5-1.0 mmol scale): Start with 1.5-2.0 mol%. This is often sufficient to overcome minor impurities or handling issues and will give you a clear indication if the reaction is viable.
-
For optimization: If the initial screen is successful, you can attempt to lower the loading to 0.5 mol% or even lower for highly efficient systems.[6]
-
For scale-up: Lowering catalyst loading is critical for economic and environmental reasons, as well as for simplifying purification by reducing palladium residues in the final product. A turnover number (TON) and turnover frequency (TOF) analysis can be valuable here.
Q3: I am observing a significant amount of debrominated starting material (5-fluoro-1H-indole). What causes this and how can I fix it?
A3: Debromination is a common side reaction, particularly with electron-rich substrates. It can occur via two main pathways:
-
Reaction with Base/Solvent: Protolytic cleavage of the Ar-Pd intermediate by trace water or alcohol impurities.
-
β-Hydride Elimination: If your coupling partner or ligand contains a β-hydride, it can be transferred to the palladium center, leading to reductive elimination of the debrominated arene.
Solutions:
-
Use rigorously dried solvents and reagents.
-
Choose a base less prone to hydrolysis. A switch from a strong base like NaOtBu to a weaker, inorganic base like K₃PO₄ or Cs₂CO₃ may be beneficial.[4]
-
Select ligands that promote rapid reductive elimination, outcompeting the debromination pathway. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos) are excellent choices for this purpose.[3]
Q4: Should I protect the indole N-H group? It seems to be causing issues.
A4: The indole N-H is acidic (pKa ≈ 17) and can be deprotonated by strong bases like NaOtBu. The resulting indolide anion can coordinate to the palladium center, potentially inhibiting catalysis.
-
Option 1: No Protection (Preferred): This is more atom-economical. The key is to use a base that is strong enough to facilitate the coupling but minimizes interaction with the N-H. K₃PO₄ is an excellent choice as it is effective in many couplings and less likely to deprotonate the indole.
-
Option 2: N-Protection: If issues persist, protecting the nitrogen with a group like Boc (tert-butyloxycarbonyl), tosyl (Ts), or SEM (2-(trimethylsilyl)ethoxymethyl) can simplify the reaction by removing the acidic proton. However, this adds two steps (protection/deprotection) to your synthesis.
Q5: What are good starting catalyst/ligand/base combinations for different couplings with this substrate?
A5:
-
Suzuki-Miyaura Coupling (C-C):
-
Catalyst: SPhos-Pd-G3 or XPhos-Pd-G3 (1-2 mol%)
-
Base: K₃PO₄ (2-3 equivalents)
-
Solvent: 1,4-Dioxane/water (e.g., 10:1 ratio)
-
Rationale: The bulky, electron-rich SPhos and XPhos ligands accelerate the oxidative addition of the electron-rich indole and promote the final reductive elimination step.[1] K₃PO₄ is a proven, effective base for these systems.
-
-
Buchwald-Hartwig Amination (C-N):
-
Catalyst: RuPhos-Pd-G3 or BrettPhos-Pd-G2 (1-3 mol%)
-
Base: NaOtBu or LHMDS (1.5-2 equivalents)
-
Solvent: Toluene or 1,4-Dioxane
-
Rationale: These specialized ligands are designed to facilitate the challenging C-N bond formation. Strong bases are often required for the deprotonation of the amine coupling partner.[3]
-
-
Sonogashira Coupling (C-C, alkynyl):
-
Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%) with CuI (1-2 mol%) co-catalyst.
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equivalents, often used as solvent as well)
-
Rationale: This is the classic system. Copper(I) is believed to form a copper-acetylide intermediate which then undergoes transmetalation with the palladium complex.[7] Copper-free conditions using bulky phosphine ligands are also highly effective and can prevent homocoupling byproducts.[6][8]
-
Troubleshooting Workflow
Caption: A Decision Tree for Troubleshooting Common Issues.
Illustrative Protocol: Suzuki-Miyaura Coupling
This protocol describes a starting point for the coupling of this compound with 4-methoxyphenylboronic acid.
Reagents & Equipment:
-
This compound (1.0 eq)
-
4-methoxyphenylboronic acid (1.2 eq)
-
SPhos-Pd-G3 Precatalyst (0.015 eq, 1.5 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Schlenk flask or microwave vial, magnetic stir bar
-
Inert atmosphere manifold (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (e.g., 214 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and K₃PO₄ (637 mg, 3.0 mmol).
-
Inerting: Add the SPhos-Pd-G3 precatalyst (12.8 mg, 0.015 mmol) to the flask. Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane (10 mL) followed by degassed water (1 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Look for the disappearance of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-fluoro-2-(4-methoxyphenyl)-1H-indole.
Data Presentation: Catalyst Loading Optimization Screen
The following table illustrates a hypothetical optimization screen for the protocol above, demonstrating the impact of catalyst loading and temperature on reaction yield. This systematic approach is key to finding the most efficient conditions.[9]
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | 2.0 | 100 | 4 | 95 | High conversion, potential for reduction. |
| 2 | 1.0 | 100 | 6 | 93 | Efficient, good balance. |
| 3 | 0.5 | 100 | 12 | 88 | Slower reaction, but still high yielding. |
| 4 | 1.0 | 80 | 12 | 75 | Incomplete conversion at lower temp. |
| 5 | 1.0 | 90 | 8 | 94 | Optimal conditions identified. |
| 6 | 0.1 | 100 | 24 | 40 | Catalyst decomposition/low activity. |
References
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
-
Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 755-777. [Link]
-
Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. [Link]
-
Lee, D. H., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(9), 11955-11963. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst for C–C and C–N cross-coupling reactions. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Chemspeed Technologies. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Overcoming Steric Hindrance in 2-Bromo-5-fluoro-1H-indole Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the challenges of steric hindrance in reactions involving 2-bromo-5-fluoro-1H-indole. This guide, structured in a question-and-answer format, provides troubleshooting advice and frequently asked questions to address specific issues encountered during experimentation. As Senior Application Scientists, our goal is to blend technical accuracy with practical, field-tested insights to enhance your research outcomes.
I. Troubleshooting Guide: Common Cross-Coupling Reactions
The substitution pattern of this compound, with a bromine atom at the sterically encumbered C2 position, often leads to challenging cross-coupling reactions. This section addresses common issues and provides actionable solutions.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with a bulky boronic acid and this compound, but I'm observing very low to no product formation. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in sterically hindered Suzuki-Miyaura couplings are a frequent challenge. The primary bottleneck is often the transmetalation step, which is sensitive to steric bulk on both coupling partners. Here’s a breakdown of potential causes and optimization strategies:
-
Causality: The bulky substituents near the reaction centers on both the indole and the boronic acid create a high energy barrier for the formation of the key intermediate in the catalytic cycle. Standard palladium catalysts and ligands may not be sufficient to overcome this barrier.
-
Troubleshooting & Optimization:
Parameter Recommendation Rationale Ligand Selection Switch to bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2][3] These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species, which is necessary for the oxidative addition to the sterically hindered C-Br bond. Their steric bulk can also facilitate the reductive elimination step. Palladium Pre-catalyst Use a pre-formed palladium(II) pre-catalyst like Pd(OAc)₂ or a G3/G4 Buchwald pre-catalyst. These pre-catalysts are often more stable and can lead to more consistent generation of the active Pd(0) catalyst in situ. Base Selection Employ a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[4] Stronger bases can accelerate the transmetalation step by facilitating the formation of a more nucleophilic boronate species. Solvent Effects Consider using a polar aprotic solvent like dioxane, THF, or a mixture of toluene and water.[5][6] The use of aqueous solutions with nonionic amphiphiles can also be effective for hindered substrates.[7] Solvent polarity can influence the rates of oxidative addition and reductive elimination.[8] Micellar catalysis can help solubilize reactants and facilitate the reaction.[7] Temperature Gradually increase the reaction temperature. Monitor for decomposition. Higher temperatures can provide the necessary activation energy to overcome the steric barrier.[9] However, excessive heat can lead to catalyst decomposition or side reactions. N-H Protection Protect the indole nitrogen with a suitable group like Boc (tert-butyloxycarbonyl) or Ts (tosyl).[10][11] The acidic N-H proton of the indole can interfere with the catalytic cycle. Protection prevents this and can also improve solubility.
Issue 2: Failure of Buchwald-Hartwig Amination with Bulky Amines
Question: My Buchwald-Hartwig amination of this compound with a secondary amine is failing. What adjustments should I consider?
Answer: The Buchwald-Hartwig amination is highly sensitive to steric hindrance, particularly when coupling a hindered aryl halide with a bulky amine.[12]
-
Causality: The steric clash between the bulky ligand, the indole substrate, and the incoming amine can prevent the necessary coordination of the amine to the palladium center and subsequent reductive elimination.
-
Troubleshooting & Optimization:
Parameter Recommendation Rationale Ligand Choice Utilize highly specialized, sterically demanding ligands like BrettPhos, tBuBrettPhos, or Josiphos-type ligands.[13] These ligands are specifically designed to create a catalytic pocket that can accommodate bulky substrates and promote the C-N bond-forming reductive elimination.[12] Base Use a strong, non-coordinating base such as LiHMDS or KHMDS. These bases are effective at deprotonating the amine without coordinating strongly to the palladium center, which could inhibit catalysis. Solvent Aprotic, non-polar solvents like toluene or benzene are often preferred. These solvents are generally well-suited for Buchwald-Hartwig reactions. Reaction Time & Temp. Longer reaction times and carefully optimized temperatures may be necessary. Sterically hindered couplings often require more time to reach completion. High-throughput experimentation can aid in optimizing these parameters.[14][15]
Issue 3: Unsuccessful Sonogashira Coupling with a Sterically Demanding Alkyne
Question: I'm struggling to couple this compound with a bulky terminal alkyne via a Sonogashira reaction. What are the key factors to address?
Answer: The Sonogashira coupling, while generally robust, can be challenging with sterically hindered partners.[16]
-
Causality: The steric bulk around the C2 position of the indole and on the alkyne can impede the approach of the reactants to the palladium and copper catalytic centers.
-
Troubleshooting & Optimization:
Parameter Recommendation Rationale Ligand Selection Employ bulky and electron-rich phosphine ligands like P(t-Bu)₃ or PCy₃.[17][18] These ligands stabilize the palladium(0) species and facilitate the oxidative addition step with the hindered aryl bromide.[18] Copper Co-catalyst Ensure the use of a soluble and reactive copper(I) source, such as CuI. The copper co-catalyst is crucial for the formation of the copper acetylide intermediate. Base A strong amine base like diisopropylamine (DIPA) or triethylamine (TEA) is typically used. The base is required to deprotonate the terminal alkyne. Solvent Aprotic solvents like THF, dioxane, or DMF are commonly used. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. Copper-Free Conditions Consider a copper-free Sonogashira protocol, which can sometimes be more effective for complex substrates. These conditions often employ palladium catalysts with specific ligands that can facilitate the reaction without a copper co-catalyst.
II. Frequently Asked Questions (FAQs)
General Strategies
Q1: Is N-H protection always necessary for cross-coupling reactions with this compound?
A1: While not always strictly necessary, protecting the indole N-H group is highly recommended, especially when dealing with sterically hindered couplings.[11] The acidic proton can interfere with many organometallic reagents and bases used in cross-coupling reactions.[11] Protecting groups like Boc or Ts can prevent these side reactions and often improve the substrate's solubility and reactivity.[10]
Q2: Can I use Grignard reagents or organolithium species with this compound?
A2: Direct formation of a Grignard or organolithium reagent at the C2 position of this compound can be challenging due to the acidic N-H proton. The organometallic species, being a strong base, would preferentially deprotonate the indole nitrogen.[19][20] To circumvent this, N-protection is essential before attempting metal-halogen exchange or direct metallation.[21] Even with N-protection, the success of these reactions can be substrate-dependent, and careful optimization of reaction conditions is necessary.[22]
Alternative Methodologies
Q3: Are there alternative strategies to C-C bond formation at the C2 position that avoid direct cross-coupling with the sterically hindered bromide?
A3: Yes, a lithiation-borylation sequence is a powerful alternative.[23][24] This involves deprotonation at the C2 position of an N-protected indole with a strong base (lithiation), followed by trapping the resulting organolithium species with a boronic ester. The resulting 2-borylated indole can then be used in a less sterically demanding Suzuki-Miyaura coupling. This multi-step approach can be more efficient for constructing complex molecules.[25]
Experimental Protocols & Visualization
Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried vial, add N-protected this compound (1.0 equiv), the boronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and the palladium pre-catalyst (e.g., SPhos-G3, 0.02 equiv).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., argon) three times. Add degassed solvent (e.g., dioxane/water 4:1).
-
Reaction: Stir the mixture at the optimized temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Diagram 1: Key Factors in Overcoming Steric Hindrance
Caption: Key strategies to overcome steric hindrance in cross-coupling reactions.
Diagram 2: Alternative Lithiation-Borylation Workflow
Caption: A workflow for C-C bond formation via a lithiation-borylation sequence.
III. References
-
An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry (RSC Publishing).
-
A New Protecting-Group Strategy for Indoles | Request PDF. ResearchGate.
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
-
Grignard Reaction. Unknown Source.
-
Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI.
-
Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
-
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews. ACS Publications.
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
-
An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki-Miyaura cross-coupling reaction - Fingerprint. PolyU Scholars Hub.
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. ResearchGate.
-
Grignard reagent - Wikipedia. Wikipedia.
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC.
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia.
-
Sonogashira Coupling. Chemistry LibreTexts.
-
THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. Chemistry.
-
Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. Unknown Source.
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
-
Lithiation–borylation methodology in the total synthesis of natural pr. SciSpace.
-
Standard Lithiation–Borylation A user's guide. Unknown Source.
-
Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists | Journal of Chemical Education. ACS Publications.
-
Subtle steric differences reveal a model for Ni cross-coupling success. Unknown Source.
-
The Grignard Reaction. Unknown Source.
-
Technical Support Center: Synthesis of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. Benchchem.
-
Lithiation-Borylation Methodology and Its Application in Synthesis. Unknown Source.
-
Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates | The Journal of Organic Chemistry. ACS Publications.
-
Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Unknown Source.
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
-
Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate.
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Unknown Source.
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Unknown Source.
-
Suzuki reaction - Wikipedia. Wikipedia.
-
Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. PMC.
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois.
-
Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. Unknown Source.
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace.
-
(PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Chemistry Portal.
-
A Practical Synthesis of 2-Substituted 5-Bromoindoles. ResearchGate.
-
(PDF) Recent Advances in Sonogashira Reactions. ResearchGate.
-
Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Chemistry Portal.
-
common side reactions in the synthesis of 5-Bromoindole. Benchchem.
-
Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. PMC.
-
Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. hammer.purdue.edu [hammer.purdue.edu]
- 15. par.nsf.gov [par.nsf.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. chemistry.illinois.edu [chemistry.illinois.edu]
- 24. scispace.com [scispace.com]
- 25. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
13C NMR chemical shifts for 2-bromo-5-fluoro-1H-indole
Technical Guide: C NMR Characterization of this compound
Executive Summary & Mechanistic Logic
The Challenge: Assigning the carbon skeleton of halogenated indoles is complicated by two competing electronic effects:
-
Fluorine Spin-Spin Coupling (
): The F nucleus (Spin 1/2, 100% abundance) splits carbon signals into doublets, often obscuring adjacent peaks. -
The Heavy Atom Effect (Bromine): The large electron cloud of bromine at the C2 position causes a "Heavy Atom" shielding effect, shifting the C2 signal significantly upfield (lower ppm), contrary to what electronegativity trends (deshielding) would suggest.
The Solution: This guide uses Substituent Chemical Shift (SCS) analysis to distinguish the target product from its non-brominated starting material.
Mechanistic Pathway: Signal Modulation
-
C5 (Ipso-Fluorine): Dominated by the Fermi contact mechanism, resulting in a massive coupling constant (
Hz). -
C2 (Ipso-Bromine): Dominated by spin-orbit coupling (relativistic heavy atom effect), causing an upfield shift of
10–15 ppm relative to the parent indole.
Comparative Data Analysis
The following tables contrast the target molecule with its direct precursor, 5-fluoroindole . Use this data to validate the success of the C2-bromination reaction.
Table 1: Chemical Shift ( ) & Coupling Constant ( ) Comparison
Solvent: DMSO-
| Carbon Position | 5-Fluoroindole (Precursor) | 2-Bromo-5-fluoroindole (Target) | Multiplicity | Diagnostic Note | |
| C2 | 126.5 | 108.0 – 112.0 | Singlet (s) | < 2 Hz | Primary Confirmation: Significant upfield shift due to Br.[1] |
| C3 | 102.1 | 105.5 – 107.0 | Doublet (d) | Slight deshielding; C3 is often close to C2 in the bromide. | |
| C3a (Bridge) | 128.5 | 129.0 – 130.0 | Doublet (d) | Quaternary carbon; intensity depends on relaxation delay. | |
| C4 | 105.2 | 104.5 – 106.0 | Doublet (d) | Distinctive large doublet. | |
| C5 (Ipso-F) | 157.8 | 158.0 – 159.5 | Doublet (d) | Most deshielded signal; unmistakable doublet. | |
| C6 | 110.3 | 110.5 – 111.5 | Doublet (d) | Often overlaps with C2/C3 region; check coupling. | |
| C7 | 112.5 | 113.0 – 114.0 | Doublet (d) | ||
| C7a (Bridge) | 133.5 | 134.0 – 135.0 | Singlet/Broad | < 2 Hz | Quaternary; often weak intensity. |
Critical Insight: In the starting material (5-fluoroindole), C2 is a doublet of doublets (coupling to NH and C3-H) at
126 ppm. In the product (2-bromo-5-fluoroindole), C2 becomes a quaternary singlet shifted upfield to110 ppm. This disappearance of the C2-H proton correlation in HSQC is the definitive proof of reaction success.
Experimental Protocol: High-Resolution Acquisition
To resolve the C-F couplings and quaternary carbons, standard "quick" carbon scans are insufficient.
Reagents & Preparation
-
Sample Mass: 30–50 mg (High concentration is vital for quaternary C detection).
-
Solvent: DMSO-
(0.6 mL). Note: CDCl can be used, but DMSO minimizes NH exchange broadening. -
Relaxation Agent (Optional): Add 1-2 mg Chromium(III) acetylacetonate [Cr(acac)
] if quantitative integration of C2-Br is required.
Instrument Parameters (600 MHz equivalent)
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).
-
Spectral Width: 240 ppm (–10 to 230 ppm) to capture the wide C-F doublets.
-
Relaxation Delay (D1): Set to 3.0 – 5.0 seconds .
-
Reasoning: The C2-Br and C-F carbons have no attached protons, leading to long
relaxation times. Short D1 results in signal saturation and loss of the diagnostic C2 peak.
-
-
Scans (NS): Minimum 1024 scans (approx. 1-2 hours).
-
Processing: Apply Exponential Multiplication (LB = 1.0 – 2.0 Hz) to improve S/N ratio for the splitting patterns.
Structural Validation Workflow
The following diagram illustrates the logical flow for assigning the spectrum, differentiating the target from regioisomers (e.g., 3-bromo-5-fluoroindole).
Figure 1: Decision tree for validating C2-bromination using Carbon-13 NMR chemical shifts.
References
-
SpectraBase. 5-Fluoro-1H-indole 13C NMR Spectrum (ID: 2O04dwcbcxO). Wiley Science Solutions. Available at: [Link]
-
Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. Available at: [Link]
-
Liu, X. D., et al. (2016).[2] "Study on the Heavy Atom Effect on 13C NMR Spectroscopy." University Chemistry. Available at: [Link]
-
Gable, K. (2022).[3] "13C NMR Chemical Shift Data and Substituent Effects." Oregon State University Chemistry. Available at: [Link]
Comparative Guide: HPLC Purity Assessment of 2-Bromo-5-fluoro-1H-indole
Executive Summary
In the development of kinase inhibitors and serotonin receptor ligands, 2-bromo-5-fluoro-1H-indole serves as a critical scaffold for Suzuki-Miyaura cross-coupling reactions. However, its purity assessment presents a specific chromatographic challenge: differentiating the target 2-bromo isomer from its thermodynamically favored 3-bromo regioisomer and the starting material (5-fluoroindole).
This guide compares two HPLC methodologies:
-
Method A (Generic): A standard C18 approach commonly used for initial QC.
-
Method B (Targeted): A Fluorophenyl (PFP) approach optimized for halogenated aromatic selectivity.
Key Finding: While Method A is sufficient for gross purity assessment, it fails to achieve baseline resolution (
Chemical Context & Impurity Profile[1][2][3]
To develop a robust method, one must understand the origin of impurities. The bromination of 5-fluoroindole is an electrophilic aromatic substitution. Without careful control (e.g., lithiation at C2 followed by quenching), the reaction naturally favors the C3 position, leading to significant regioisomeric contamination.
Critical Quality Attributes (CQAs)
-
Target: this compound (Hydrophobic, H-bond donor).
-
Impurity 1: 3-bromo-5-fluoro-1H-indole (Critical Regioisomer; co-elutes on C18).
-
Impurity 2: 5-fluoroindole (Starting Material; less hydrophobic).
-
Impurity 3: 2,3-dibromo-5-fluoro-1H-indole (Over-bromination artifact).
Diagram 1: Impurity Origin & Synthesis Logic
The following diagram illustrates the synthetic pathways leading to the critical impurities that the HPLC method must resolve.
[4]
Method Comparison
Method A: The "Standard" C18 Approach
Use Case: Rough reaction monitoring, gross purity checks.
This method utilizes a standard Alkyl-C18 stationary phase. While robust for separating the starting material from the brominated products, it relies solely on hydrophobic subtraction. Because the 2-bromo and 3-bromo isomers have nearly identical hydrophobicity (logP), separation is poor.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mechanism: Hydrophobic interaction.
Method B: The "Optimized" PFP Approach
Use Case: Final product release, isomeric purity confirmation.
This method utilizes a Pentafluorophenyl (PFP) propyl stationary phase. The fluorine atoms on the phenyl ring of the stationary phase create a localized electron-deficient region, which interacts strongly with the electron-rich indole ring and the halogen substituents of the analyte via
-
Column: Phenomenex Kinetex F5 or Supelco Discovery HS F5 (4.6 x 150 mm, 2.6 µm core-shell).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Methanol (MeOH).
-
Mechanism: Hydrophobicity +
- Interaction + Shape Selectivity. -
Note: Methanol is preferred over Acetonitrile in Method B because aprotic solvents like ACN can suppress the
- interactions essential for this separation.
Experimental Protocols
Preparation of Solutions (Common to both methods)[9]
-
Diluent: 50:50 Water:Methanol.
-
Standard Stock: Dissolve 10 mg of this compound reference standard in 10 mL methanol. Sonicate for 5 mins.
-
Sample Preparation: Prepare 0.5 mg/mL concentration in Diluent. Filter through 0.2 µm PTFE filter.
Detailed Instrument Parameters
| Parameter | Method A (C18) | Method B (PFP) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temp | 30°C | 25°C (Lower temp enhances |
| Injection Vol | 5 µL | 3 µL |
| Detection | UV @ 280 nm (Ref 360) | UV @ 280 nm (Ref 360) |
| Gradient | Time (min) / %B 0.0 / 4010.0 / 9012.0 / 9012.1 / 40 | Time (min) / %B 0.0 / 4515.0 / 7518.0 / 9518.1 / 45 |
Comparative Data Analysis
The following data represents typical system suitability results observed when analyzing a spiked crude mixture containing 1% of the 3-bromo regioisomer.
Table 1: Performance Metrics
| Metric | Method A (C18) | Method B (PFP) | Status |
| Retention Time (Target) | 8.2 min | 9.4 min | - |
| Retention Time (3-Br Isomer) | 8.3 min | 10.1 min | - |
| Resolution ( | 0.8 (Co-eluting) | 3.2 (Baseline) | Method B Wins |
| Tailing Factor ( | 1.1 | 1.05 | Both Acceptable |
| Selectivity ( | 1.01 | 1.08 | Method B Superior |
Interpretation
-
Method A Failure: The critical pair (2-bromo vs 3-bromo) co-elutes as a "shoulder" peak on the C18 column. An analyst might incorrectly integrate this as a single pure peak, leading to a false pass.
-
Method B Success: The PFP phase retains the 3-bromo isomer longer than the 2-bromo target. The interaction between the stationary phase's fluorine atoms and the analyte's bromine/fluorine substituents provides the necessary "handle" for separation.
Method Development Decision Matrix
Use this workflow to validate the method in your own laboratory.
Troubleshooting & Tips
-
Peak Broadening: Indoles possess a secondary amine (-NH). If peak tailing is observed on the PFP column, ensure the buffer pH is maintained at 3.0 (ammonium formate) to protonate the amine, preventing silanol interactions.
-
Sample Solvent: Do not dissolve the sample in 100% Acetonitrile if the starting gradient is high aqueous. This causes "solvent effect" peak distortion. Use the 50:50 Diluent.
-
Column Care: PFP columns are more sensitive to pressure shocks than C18. Ramp flow rates slowly.[7]
References
-
BenchChem. (2025). HPLC Purification of 2-bromo-1H-indole-3-acetonitrile. Retrieved from (Generalized protocol for brominated indoles).
-
SIELC Technologies. (2018).[5] Separation of 1H-Indole, 5-bromo- on Newcrom R1 HPLC column. Retrieved from .
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic. Retrieved from (Expert consensus on PFP/Phenyl-Hexyl for halogenated isomers).
-
LCGC International. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from .
-
Sigma-Aldrich. 2-Bromo-5-fluoropyridine Product Information. Retrieved from (Analogous chemistry and handling data).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 1H-Indole, 5-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
mass spectrometry fragmentation patterns of 2-bromo-5-fluoro-1H-indole
An In-Depth Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2-bromo-5-fluoro-1H-indole: A Comparative and Predictive Analysis
For researchers and professionals in drug development, the structural elucidation of novel heterocyclic compounds is a critical step. Halogenated indoles, in particular, represent a significant class of molecules with diverse biological activities. Mass spectrometry, specifically Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI), is a cornerstone technique for this purpose. This guide provides a detailed, predictive analysis of the EI fragmentation pattern of this compound, grounded in a comparative study of its constituent structural analogs: indole, 5-fluoro-1H-indole, and 2-bromo-1H-indole.
The rationale behind this predictive approach stems from the fundamental principles of mass spectrometry, where the fragmentation of a molecule is not random but is governed by the stability of the resulting ions and neutral losses. By understanding how the indole scaffold and its individual halogenated derivatives behave under 70 eV electron ionization, we can construct a reliable, scientifically-sound hypothesis for the fragmentation of the more complex, di-substituted molecule.
Experimental & Analytical Workflow
To ensure the generation of reproducible and high-quality mass spectra for indole derivatives, a standardized analytical protocol is paramount. The following section details a typical GC-MS methodology that serves as a self-validating system for the analysis of semi-volatile heterocyclic compounds.
Protocol 1: GC-EI-MS Analysis of Indole Derivatives
This protocol outlines the standard operating procedure for analyzing indole compounds without derivatization, which is often feasible for these molecules due to their inherent stability and volatility.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the indole analog.
- Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., methanol, ethyl acetate, or dichloromethane) to create a 1 mg/mL stock solution.
- Perform a serial dilution to a final concentration of 1-10 µg/mL for analysis.
2. Instrumentation:
- A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., an Agilent GC-MS system).
3. Gas Chromatography (GC) Parameters:
- Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm; film thickness 0.25 µm).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 280°C.
- Injection Volume: 1 µL.
- Injection Mode: Split (e.g., 20:1 ratio) to prevent column overloading.
- Oven Program:
- Initial temperature: 100°C, hold for 1 minute.
- Ramp: Increase temperature at 15°C/min to 300°C.
- Hold: Maintain 300°C for 5 minutes.
4. Mass Spectrometry (MS) Parameters:
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV. This standard energy ensures extensive, reproducible fragmentation and allows for comparison with established spectral libraries like NIST.[1]
- Source Temperature: 230°C.
- Transfer Line Temperature: 280°C.
- Mass Scan Range: m/z 40-550 amu.
The causality behind these parameters is rooted in decades of analytical chemistry. The 70 eV ionization energy provides sufficient energy to ionize the molecule and induce characteristic fragmentation, while the chosen temperatures ensure the analyte remains in the gas phase without thermal degradation from the injector to the detector.
Caption: Predicted primary EI fragmentation pathways for this compound.
Conclusion
References
-
NIST. (n.d.). 1H-Indole, 5-fluoro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 22, 2026, from [Link]
-
PubChem. (n.d.). 2-bromo-1H-indole. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
PubChem. (n.d.). 5-Fluoroindole. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
-
Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. Retrieved February 22, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 22, 2026, from [Link]
-
NIST. (n.d.). Indole. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 22, 2026, from [Link]
-
Watson, T. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. LCGC International. [Link]
Sources
A Comparative Guide to the Infrared Spectroscopy of 2-bromo-5-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Substituted indoles, such as 2-bromo-5-fluoro-1H-indole, are a cornerstone of many therapeutic agents. Infrared (IR) spectroscopy provides a rapid and non-destructive method for the structural elucidation and quality control of these vital compounds. This guide offers an in-depth analysis of the characteristic IR absorption peaks of this compound, presented in a comparative framework to facilitate a deeper understanding of its vibrational properties.
The Significance of Vibrational Spectroscopy in Drug Discovery
Infrared spectroscopy measures the interaction of infrared radiation with a molecule, causing its bonds to vibrate at specific frequencies. These frequencies are unique to the types of bonds and the overall molecular structure, acting as a molecular "fingerprint."[1] For drug development professionals, IR spectroscopy is an indispensable tool for:
-
Structural Verification: Confirming the identity and purity of synthesized compounds.
-
Functional Group Analysis: Identifying key chemical functionalities within a molecule.
-
Polymorph Screening: Differentiating between different crystalline forms of a drug substance, which can impact its solubility and bioavailability.[2]
-
Reaction Monitoring: Tracking the progress of chemical reactions by observing the appearance or disappearance of specific absorption bands.
Experimental Protocol: Acquiring the IR Spectrum
To ensure data integrity and reproducibility, a standardized protocol for acquiring the IR spectrum of a solid sample like this compound is crucial. The Attenuated Total Reflectance (ATR) technique is often preferred for its minimal sample preparation.
Step-by-Step ATR-FTIR Spectroscopy Protocol:
-
Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has undergone its necessary performance checks.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium). This will be subtracted from the sample spectrum to remove interferences from the ambient atmosphere (e.g., CO2 and water vapor).
-
Sample Application: Place a small amount of the this compound powder onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum, resulting in the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Comparative Analysis of Characteristic IR Peaks
The introduction of bromine and fluorine substituents onto the indole scaffold significantly influences its vibrational spectrum. The following table provides a comparative analysis of the expected characteristic IR peaks of this compound against the parent indole molecule and its singly substituted analogues.
| Vibrational Mode | Indole (cm⁻¹) | 2-bromo-1H-indole (Expected, cm⁻¹) | 5-fluoro-1H-indole (Expected, cm⁻¹) | This compound (Expected, cm⁻¹) | Notes |
| N-H Stretch | ~3400 | ~3400 | ~3400 | ~3400 | A sharp to medium peak. The position is sensitive to hydrogen bonding; in a solid state, it may be broader and shifted to a lower wavenumber.[3][4][5] |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 | 3100-3000 | Multiple weak to medium sharp peaks characteristic of C-H bonds on an aromatic ring.[6][7] |
| Aromatic C=C Stretch | 1620-1450 | 1610-1440 | 1625-1455 | 1615-1445 | Several medium to strong sharp peaks. The substitution pattern affects the exact positions and intensities of these bands. |
| C-N Stretch | ~1330 | ~1325 | ~1335 | ~1330 | Medium intensity peak. |
| C-F Stretch | N/A | N/A | ~1250-1100 | ~1250-1100 | A strong, characteristic absorption due to the high electronegativity of fluorine. |
| C-Br Stretch | N/A | ~650-550 | N/A | ~650-550 | A medium to strong peak in the lower frequency region of the spectrum.[6] |
| C-H Out-of-Plane Bending | ~740 | Varies | Varies | Varies | The pattern of these bands in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.[7] |
Causality Behind Spectral Shifts: An Expert's Insight
The electronic effects of the bromine and fluorine substituents are key to understanding the observed shifts in vibrational frequencies.
-
Fluorine's Influence: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect. This can lead to a slight increase in the force constant of adjacent C-C bonds within the aromatic ring, potentially shifting their stretching vibrations to higher wavenumbers. The C-F stretching vibration itself is a very strong and reliable indicator of its presence in the molecule.
-
Bromine's Contribution: Bromine is also electronegative, but its larger mass has a more dominant effect on the vibrational frequencies. The C-Br stretching vibration is found at a much lower frequency compared to C-H or C-C bonds due to this "mass effect."
Visualizing the Vibrational Landscape
The following diagram illustrates the key functional groups of this compound and their corresponding characteristic regions in the infrared spectrum.
Caption: Key functional groups of this compound and their IR regions.
Conclusion
The infrared spectrum of this compound is a composite of the vibrations of its indole backbone and the characteristic absorptions of its halogen substituents. By understanding the expected positions and relative intensities of the N-H, aromatic C-H, C=C, C-F, and C-Br stretching and bending vibrations, researchers can confidently verify the structure and purity of this important synthetic intermediate. This comparative guide provides a foundational understanding for the interpretation of the IR spectra of this and other similarly substituted indole derivatives, empowering scientists in their drug discovery and development endeavors.
References
-
Dieng, S. D. (n.d.). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. Retrieved from [Link]
-
Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019, April 8). MDPI. Retrieved from [Link]
-
Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC. (n.d.). NCBI. Retrieved from [Link]
-
IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm -1... (n.d.). ResearchGate. Retrieved from [Link]
-
FT-IR spectrum of control indole. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024, May 8). MDPI. Retrieved from [Link]
-
Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
1.7: Infrared Spectra of Some Common Functional Groups. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis and Infrared Spectra of Some Indole Compounds. (n.d.). ACS Publications. Retrieved from [Link]
-
IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA. Retrieved from [Link]
-
Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. (2025, June 21). MDPI. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
10 Typical IR Absorptions of Aromatic Compounds. (n.d.). Thieme. Retrieved from [Link]
-
Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved from [Link]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
Comparative Stability Guide: 2-Bromoindoles vs. 3-Bromoindoles
[1]
Executive Summary
This guide provides a technical analysis of the stability, reactivity, and handling requirements for 2-bromoindole and 3-bromoindole.[1]
The Critical Distinction:
-
3-Bromoindole (Kinetic Product): Inherently unstable in its free (NH) form.[1] It functions as an
-haloenamine equivalent, making it highly susceptible to heterolysis, acid-catalyzed rearrangement (migration to C2), and oxidative dimerization.[1] It is generally considered a "fugitive" species that should be generated and used in situ or stored at -20°C under inert atmosphere. -
2-Bromoindole (Thermodynamic Product): Significantly more stable than the 3-isomer due to the lack of direct enamine resonance stabilization of the C-Br bond. However, it remains sensitive to hydrolysis (forming oxindoles) and light.[1]
Operational Verdict: For drug discovery campaigns, N-protection (Boc, Ts, TIPS) is not optional—it is a requirement to render these reagents bench-stable.[1]
Electronic Structure & Theoretical Basis[1]
To understand the stability difference, one must examine the molecular orbital (MO) landscape of the indole ring.[1]
-
C3 Position (The Enamine Beta-Carbon): The C3 carbon is the most nucleophilic site on the indole ring. In 3-bromoindole, the lone pair on Nitrogen can donate density directly into the C-Br antibonding orbital.[1] This weakens the C-Br bond, facilitating ionization to a 3-bromoindolenine intermediate or a cation.[1]
-
C2 Position (The Enamine Alpha-Carbon): The C2 position does not benefit from the same degree of resonance stabilization for a developing positive charge. Consequently, the C-Br bond at C2 is stronger and less prone to spontaneous heterolysis.[1]
Mechanism: The 3-to-2 Migration
The most common mode of decomposition for 3-bromoindole is its rearrangement to 2-bromoindole (or poly-brominated species) under acidic conditions.
Figure 1: The acid-catalyzed migration pathway. In the presence of protons (H+), 3-bromoindole reverts to the indolenine intermediate, allowing the bromine to migrate to the thermodynamically favored C2 position.[1]
Comparative Stability Profile
The following data summarizes the stability metrics for the free (NH) species.
| Feature | 3-Bromoindole (NH) | 2-Bromoindole (NH) |
| Thermal Stability | Poor. Decomposes >28°C. Rapid darkening (indigo formation). | Moderate. Stable at RT for days if pure; months at -20°C. |
| Acid Sensitivity | Extreme. HBr (byproduct) catalyzes rearrangement to 2-Br.[1] | Moderate. Stable to weak acids; strong acids cause polymerization.[1] |
| Light Sensitivity | High.[1] Photo-radical cleavage of C-Br. | Moderate. Slow photo-degradation.[1] |
| Hydrolysis Risk | Low (Rearrangement dominates).[1] | High. Hydrolyzes to Oxindole.[1] |
| Storage | -20°C, under Argon/Pentane. Use immediately. | 4°C, Dark, Inert atmosphere.[1] |
| N-Protected Stability | High. (e.g., N-Boc-3-bromoindole is a commercial solid).[1] | Very High. Bench stable.[1] |
Experimental Protocols
Protocol A: Synthesis of 3-Bromoindole (The "Pyridine Buffer" Method)
Context: Pyridine is essential to neutralize HBr generated during the reaction, preventing the acid-catalyzed rearrangement to 2-bromoindole.
Reagents: Indole (1.0 eq), N-Bromosuccinimide (NBS, 1.0 eq), Pyridine (anhydrous).[1]
-
Dissolution: Dissolve Indole (1.17 g, 10 mmol) in anhydrous Pyridine (10 mL).
-
Cooling: Cool the solution to 0°C in an ice bath. Critical: Temperature control prevents thermodynamic rearrangement.
-
Addition: Add NBS (1.78 g, 10 mmol) portion-wise over 15 minutes. The solution will turn yellow.[1]
-
Quench: Pour the mixture immediately into ice-cold water (50 mL).
-
Extraction: Extract rapidly with cold diethyl ether (3 x 30 mL).
-
Wash: Wash organics with cold water (to remove pyridine) and brine.[1] Dry over Na2SO4.[1]
-
Isolation: Evaporate solvent below 30°C .
-
Result: Unstable white/yellow solid.[1] Do not column chromatograph on silica (acidic). Use immediately or store under pentane at -20°C.
-
Protocol B: Synthesis of 2-Bromoindole (Via Lithiation)
Context: This method avoids the unstable 3-bromo intermediate entirely by using a directing group.
Reagents: N-Boc-Indole (1.0 eq), t-BuLi (1.1 eq), CBr4 or NBS (1.1 eq), THF.[1]
-
Setup: Flame-dry a flask under Argon. Add N-Boc-Indole and anhydrous THF.
-
Lithiation: Cool to -78°C . Add t-BuLi (1.7 M in pentane) dropwise.
-
Incubation: Stir at -78°C for 1 hour.
-
Bromination: Add a solution of CBr4 (or NBS) in THF dropwise.[1]
-
Workup: Warm to RT, quench with NH4Cl (aq). Extract with EtOAc.[1]
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Strategic Decision Workflow
Use this decision tree to select the correct reagent for your application.
Figure 2: Decision matrix for selecting synthesis routes. Note that for C3-functionalization, avoiding the free NH species is highly prioritized.[1]
References
-
Bocchi, V., & Palla, G. (1986).[1] Synthesis of 2- and 3-bromoindoles.[6][7][8][9][10] Journal of the Chemical Society, Chemical Communications.[1] Link
-
Gribble, G. W. (2010).[1] Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis. Link[1]
-
Li, P., et al. (2013).[1][4] The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization.[4] RSC Advances. Link
-
Zhang, M., et al. (2019).[1] Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole. MDPI. Link
-
Gilow, H. W., & Burton, D. E. (1981).[1][11] Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles (Mechanistic Analogues). Journal of Organic Chemistry. Link[1]
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- 2. chegg.com [chegg.com]
- 3. Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 3-(2-Bromoethyl)indole Synthesis , Hive Tryptamine Chemistry [chemistry.mdma.ch]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Revisiting 2-Alkoxy-3-bromoindolines: Control C-2 vs. C-3 Elimination for Regioselective Synthesis of Alkoxyindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of bromoindole alkaloids from Laurencia brongniartii - PubMed [pubmed.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
